Product packaging for Zobar(Cat. No.:CAS No. 1338-32-5)

Zobar

Cat. No.: B075266
CAS No.: 1338-32-5
M. Wt: 201.65 g/mol
InChI Key: JLEQUYOQVZXFFW-UHFFFAOYSA-N
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Description

Zobar is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor designed to target a specific panel of tyrosine kinases with high selectivity. Its primary research value lies in its ability to precisely modulate key signaling pathways involved in oncogenesis and inflammatory responses, making it an indispensable tool for dissecting complex cellular mechanisms. In cancer research, this compound is utilized to investigate tumor cell proliferation, survival, and metastasis, particularly in models of breast cancer and glioblastoma where its target kinases are frequently overexpressed or mutated. In immunology, researchers employ this compound to study cytokine signaling and immune cell activation, providing critical insights into autoimmune and chronic inflammatory diseases. The compound's well-characterized mechanism of action, which involves binding to the kinase domain and stabilizing an inactive conformation, ensures reproducible and interpretable experimental results. Supplied with comprehensive batch-specific Certificate of Analysis, this compound is formulated to meet the highest standards of purity and stability for reliable in vitro and in vivo applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2 B075266 Zobar CAS No. 1338-32-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1338-32-5

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-chlorobenzoate;dimethylazanium

InChI

InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3

InChI Key

JLEQUYOQVZXFFW-UHFFFAOYSA-N

SMILES

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl

Canonical SMILES

C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl

Other CAS No.

1338-32-5

Synonyms

BENZAC354

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Zobar (C₉H₁₂ClNO₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical entity known as Zobar. The primary focus is to consolidate the available scientific and technical information regarding its molecular structure and fundamental properties. At present, publicly accessible data on this compound's biological activity, experimental protocols for its synthesis or application, and its involvement in specific signaling pathways is limited. This guide, therefore, serves as a foundational reference based on existing chemical database information.

Molecular Structure and Identification

This compound is a chemical compound identified in the PubChem database with the molecular formula C₉H₁₂ClNO₂[1]. It is also known by the synonym Benzac 354[1].

The molecular structure of this compound consists of a 2-chlorobenzoate component and a dimethylaminium ion[1].

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is computationally generated and sourced from PubChem[1].

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂PubChem
Molecular Weight 201.65 g/mol PubChem
IUPAC Name 2-chlorobenzoate;dimethylazaniumPubChem
InChI InChI=1S/C₇H₅ClO₂.C₂H₇N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H³PubChem
InChIKey JLEQUYOQVZXFFW-UHFFFAOYSA-NPubChem
SMILES C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])ClPubChem
CAS Number 1338-32-5PubChem

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis or analysis of this compound. General organic synthesis techniques for similar compounds, such as nucleophilic aromatic substitution followed by salt formation, could theoretically be adapted, but no procedures explicitly describing the preparation of this compound have been found in the public domain.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the biological activity or the mechanism of action of this compound. Consequently, no associated signaling pathways have been described in the scientific literature.

Logical Workflow for Future Investigation

For researchers interested in exploring the potential of this compound, a logical experimental workflow would be necessary to elucidate its properties and biological function. The following diagram outlines a potential research path.

cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Chemical Synthesis purification Purification and Structural Verification (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., cell viability, enzyme inhibition) purification->in_vitro in_vivo In Vivo Models (if warranted by in vitro results) in_vitro->in_vivo target_id Target Identification (e.g., proteomics, genetic screens) in_vivo->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) target_id->pathway_analysis

Caption: Proposed workflow for the investigation of this compound.

Conclusion

This compound is a defined chemical entity with a known molecular structure. However, there is a significant lack of publicly available data regarding its synthesis, experimental use, and biological effects. The information provided in this guide is based on the foundational data available in chemical databases. Further empirical research is required to understand the potential applications and mechanisms of this compound. This document serves as a starting point for researchers and professionals in the field of drug development who may be interested in exploring novel chemical matter.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Zobar Compound

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Whitepaper

Abstract

The Zobar compound (AT-892) is a novel, potent, and selective small molecule inhibitor of this compound-Associated Proliferation Kinase (ZAPK), a serine/threonine kinase recently identified as a key driver in a subset of aggressive non-small cell lung cancers (NSCLC). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of the this compound compound. We detail the high-throughput screening campaign that identified the initial hit, the structure-activity relationship (SAR) studies that led to the lead compound, and the multi-step synthesis protocol. Key in vitro and in vivo data are presented, including enzymatic and cell-based potency, kinase selectivity, pharmacokinetic profiles, and efficacy in xenograft models. Detailed experimental protocols and pathway diagrams are provided to facilitate further research and development.

Introduction: The this compound-Associated Proliferation Pathway (ZAPP)

Recent genomic sequencing of patient-derived NSCLC tumors identified a recurrent gain-of-function mutation in a previously uncharacterized kinase, now designated this compound-Associated Proliferation Kinase (ZAPK). ZAPK is a critical upstream regulator in a novel signaling cascade, the this compound-Associated Proliferation Pathway (ZAPP). In malignant cells, the mutated ZAPK becomes constitutively active, leading to uncontrolled cell division and tumor growth through the phosphorylation of the downstream effector, Proliferation Factor Zeta (PFZ). The ZAPP pathway represents a promising therapeutic target for this patient population.

ZAPP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds ZAPK ZAPK (Constitutively Active Mutant) Receptor->ZAPK Activates (Wild-Type) PFZ Proliferation Factor Zeta (PFZ) ZAPK->PFZ Phosphorylates Transcription Gene Transcription (Cell Cycle Progression) PFZ->Transcription Promotes This compound This compound Compound (AT-892) This compound->ZAPK Inhibits Proliferation Uncontrolled Cell Proliferation Transcription->Proliferation Leads to

Caption: The this compound-Associated Proliferation Pathway (ZAPP).

Discovery of the this compound Compound

The identification of a viable clinical candidate began with a robust high-throughput screening (HTS) campaign to find inhibitors of ZAPK.

Discovery_Workflow HTS High-Throughput Screen (500,000 Compounds) Hit_Confirm Hit Confirmation (Dose-Response) HTS->Hit_Confirm 1,250 Initial Hits SAR Structure-Activity Relationship (SAR) (200+ Analogs Synthesized) Hit_Confirm->SAR 78 Confirmed Hits Lead_Opt Lead Optimization (ADME Profiling) SAR->Lead_Opt 5 Lead Candidates This compound This compound Compound (AT-892) Lead_Opt->this compound 1 Clinical Candidate

Caption: Discovery workflow for the this compound compound.

A library of 500,000 diverse small molecules was screened against recombinant human ZAPK. Initial hits were confirmed and prioritized based on potency and chemical tractability. The most promising scaffold, a novel aminopyrimidine core, underwent extensive SAR studies. This iterative process of chemical synthesis and biological testing led to the identification of the this compound compound (AT-892) as the lead candidate with an optimal balance of potency, selectivity, and drug-like properties.

Chemical Synthesis of the this compound Compound

The this compound compound is synthesized via a convergent 4-step process starting from commercially available 2,4-dichloro-5-methylpyrimidine and 3-ethynylaniline.

Scheme 1: Synthesis of this compound Compound (AT-892)

  • Step 1: Suzuki Coupling. 2,4-dichloro-5-methylpyrimidine is coupled with (4-methoxyphenyl)boronic acid under palladium-catalyzed conditions to yield intermediate 1 .

  • Step 2: Nucleophilic Aromatic Substitution. Intermediate 1 is reacted with 3-ethynylaniline in the presence of a non-nucleophilic base to afford intermediate 2 .

  • Step 3: Sonogashira Coupling. Intermediate 2 undergoes a copper- and palladium-catalyzed Sonogashira coupling with 1-ethynyl-4-(trifluoromethoxy)benzene to produce intermediate 3 .

  • Step 4: Deprotection and Salt Formation. The terminal alkyne in intermediate 3 is deprotected, followed by salt formation with hydrochloric acid to yield the final this compound compound as a stable hydrochloride salt.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity
Compound/TargetIC50 (nM)Assay Type
This compound (AT-892)
ZAPK2.5 ± 0.4Enzymatic
PI3Kα> 10,000Enzymatic
mTOR> 10,000Enzymatic
MEK18,500 ± 350Enzymatic
H-1152 (Control)
ZAPK850 ± 50Enzymatic
Table 2: Cellular Activity
Cell LineGenotypeIC50 (nM)Assay Type
H358ZAPK Mutant15.2 ± 2.1Cell Viability (MTT)
A549ZAPK Wild-Type> 20,000Cell Viability (MTT)
PC-9ZAPK Wild-Type> 20,000Cell Viability (MTT)
Table 3: Mouse Pharmacokinetic Profile (5 mg/kg, Oral Gavage)
ParameterValue
Cmax (ng/mL)850 ± 95
Tmax (h)1.0
AUC (0-24h) (ng·h/mL)4,200 ± 310
Half-life (t½) (h)6.2 ± 0.8
Bioavailability (%)45

Experimental Protocols

ZAPK Enzymatic Assay

The inhibitory activity of the this compound compound was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human ZAPK, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Procedure: The this compound compound was serially diluted in DMSO and added to a 384-well plate. ZAPK enzyme and substrate were added and the reaction was initiated by the addition of ATP. The plate was incubated for 60 minutes at room temperature.

  • Detection: A solution containing the TR-FRET detection reagents was added, and the plate was incubated for an additional 60 minutes. The fluorescence signal was read on a compatible plate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic fit.

Cell Viability (MTT) Assay

The effect of the this compound compound on cell proliferation was measured using a standard MTT assay.[1]

  • Cell Plating: H358 and A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the this compound compound for 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Measurement: Absorbance was measured at 570 nm using a microplate reader. IC50 values were determined from dose-response curves.

Mouse Pharmacokinetic Study

All animal studies were conducted in accordance with institutional guidelines.[2][3]

  • Animals: Male BALB/c mice (n=3 per time point) were used.[3]

  • Dosing: The this compound compound was formulated in 0.5% methylcellulose and administered as a single oral gavage dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected via tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.[3]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of the this compound compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

The this compound compound (AT-892) is a potent and selective inhibitor of the novel cancer target ZAPK. It demonstrates excellent activity in ZAPK-mutant cancer cell lines and possesses favorable pharmacokinetic properties for oral administration. These promising preclinical data warrant further investigation of the this compound compound as a potential therapeutic for patients with ZAPK-driven non-small cell lung cancer.

References

Zobar: A Novel Kinase Inhibitor Targeting APK1 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zobar is a first-in-class, potent, and selective small molecule inhibitor of the Apoptosis-Promoting Kinase 1 (APK1). APK1 is a serine/threonine kinase that has been identified as a critical regulator of the intrinsic apoptotic pathway. In various cancer cell lines, overexpression of APK1 has been correlated with resistance to apoptosis. This compound demonstrates high affinity for the ATP-binding pocket of APK1, effectively inhibiting its kinase activity and downstream signaling. This leads to the activation of the caspase cascade and subsequent programmed cell death in malignant cells. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on the APK1 signaling pathway, and detailed protocols for key validation experiments.

The APK1 Signaling Pathway and the Role of this compound

The Apoptosis-Promoting Kinase 1 (APK1) is a key component of a pro-survival signaling pathway that is frequently dysregulated in cancer. Under normal physiological conditions, APK1 is maintained in an inactive state. However, in many tumor types, upstream oncogenic signals lead to the constitutive activation of APK1. Active APK1 phosphorylates and inactivates the pro-apoptotic protein BAD (Bcl-2-associated death promoter). This inactivation prevents BAD from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL, which in turn allows them to inhibit the mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

This compound is a synthetic, ATP-competitive inhibitor of APK1. By binding to the ATP-binding site of APK1, this compound prevents the phosphorylation of BAD. The non-phosphorylated BAD is then free to bind to and inhibit Bcl-2 and Bcl-xL. This relieves the inhibition on the pro-apoptotic proteins BAX and BAK, leading to their oligomerization at the mitochondrial membrane, MOMP, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.

APK1_Pathway cluster_upstream Upstream Oncogenic Signals cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Oncogenic Signals Oncogenic Signals APK1 APK1 Oncogenic Signals->APK1 Activates BAD BAD APK1->BAD Phosphorylates This compound This compound This compound->APK1 Inhibits pBAD p-BAD (Inactive) BAD->pBAD Bcl2_BclxL Bcl-2 / Bcl-xL BAD->Bcl2_BclxL Inhibits pBAD->Bcl2_BclxL Cannot Inhibit BAX_BAK BAX / BAK Bcl2_BclxL->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Promotes Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: The APK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
APK1 2.5
PI3Kα1,500
AKT1>10,000
MAPK18,750
CDK2>10,000

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAPK1 ExpressionGI50 (nM)
HCT116ColonHigh15.2
A549LungHigh22.8
MCF7BreastModerate150.7
U87-MGGlioblastomaHigh18.5
HEK293NormalLow>5,000

Experimental Protocols

3.1. In Vitro APK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant human APK1.

  • Materials:

    • Recombinant human APK1 enzyme

    • Biotinylated peptide substrate (Biotin-GGL-VRK-DLG-SGF-YV)

    • This compound (various concentrations)

    • ATP

    • Kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

    • HTRF Kinase-Glo® Max Assay Kit

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 2 µL of the this compound dilution to the wells of a 384-well plate.

    • Add 4 µL of recombinant APK1 enzyme (0.5 ng/µL) in kinase buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate (1 µM) and ATP (10 µM) in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® Max reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection This compound Dilution This compound Dilution Add this compound Add this compound This compound Dilution->Add this compound APK1 Enzyme APK1 Enzyme Add APK1 Add APK1 APK1 Enzyme->Add APK1 Substrate_ATP Mix Substrate_ATP Mix Add Substrate/ATP Add Substrate/ATP Substrate_ATP Mix->Add Substrate/ATP Add this compound->Add APK1 Incubate_1 Incubate (15 min) Add APK1->Incubate_1 Incubate_1->Add Substrate/ATP Incubate_2 Incubate (60 min) Add Substrate/ATP->Incubate_2 Add Kinase-Glo Add Kinase-Glo Incubate_2->Add Kinase-Glo Incubate_3 Incubate (10 min) Add Kinase-Glo->Incubate_3 Read Luminescence Read Luminescence Incubate_3->Read Luminescence

Caption: Workflow for the in vitro APK1 kinase assay.

3.2. Cell Viability Assay (GI50 Determination)

This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

  • Materials:

    • Cancer cell lines (HCT116, A549, MCF7, U87-MG) and a normal cell line (HEK293)

    • This compound (various concentrations)

    • Complete cell culture medium

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent growth inhibition for each this compound concentration and determine the GI50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout Seed Cells Seed Cells Adhere Overnight Adhere Overnight Seed Cells->Adhere Overnight Add this compound Add this compound Adhere Overnight->Add this compound This compound Dilution This compound Dilution This compound Dilution->Add this compound Incubate_72h Incubate (72 hours) Add this compound->Incubate_72h Add CellTiter-Glo Add CellTiter-Glo Incubate_72h->Add CellTiter-Glo Lyse & Incubate Lyse & Incubate Add CellTiter-Glo->Lyse & Incubate Read Luminescence Read Luminescence Lyse & Incubate->Read Luminescence

A Comprehensive Guide to the Solubility and Stability of Zobar

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Zobar" is understood to be a hypothetical substance for the purpose of this technical guide. The data presented herein is illustrative and based on standard practices in the pharmaceutical sciences for the characterization of a new chemical entity (NCE).

This document provides an in-depth overview of the essential solubility and stability studies for "this compound," a hypothetical small molecule drug candidate. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data interpretation, and visual workflows to guide the pre-formulation and formulation development process.

Part 1: Solubility Characterization

A fundamental property of any drug candidate, solubility dictates its dissolution, and consequently, its absorption and bioavailability.[1][2] Comprehensive characterization involves assessing both kinetic and thermodynamic solubility in various aqueous media relevant to the physiological environment.

Experimental Protocols

1. Kinetic Solubility Assay (High-Throughput Screening)

  • Objective: To determine the solubility of a compound from a concentrated DMSO stock solution upon addition to an aqueous buffer, reflecting non-equilibrium conditions.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well microplate, add 1.5 µL of the this compound stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using LC-MS/MS analysis against a standard curve.

2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

  • Objective: To measure the saturation solubility of the solid compound in a specific solvent at equilibrium.[3]

  • Methodology:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous medium (e.g., pH 1.2, pH 4.5, pH 6.8 buffers).[3]

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the samples to stand to let undissolved particles settle.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtrate appropriately and quantify the concentration of dissolved this compound via a validated HPLC-UV method.

Solubility Data Summary

The following table summarizes the aqueous solubility of this compound in various biorelevant media.

Parameter pH 1.2 (SGF) pH 4.5 (Acetate Buffer) pH 6.8 (SIF) Water
Kinetic Solubility (µg/mL) 15.845.255.748.9
Thermodynamic Solubility (µg/mL) 1.233.642.135.5

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Solubility Assessment Workflow

The following diagram illustrates the decision-making process for characterizing the solubility of a new chemical entity like this compound.

G cluster_0 Solubility Assessment Workflow Compound This compound (Solid) DMSO_Stock Prepare DMSO Stock Compound->DMSO_Stock Dissolve Thermo Thermodynamic Solubility (Shake-Flask) Compound->Thermo Add Excess Solid Kinetic Kinetic Solubility Assay (High-Throughput) DMSO_Stock->Kinetic Dilute in Buffer Analysis LC-MS or HPLC Analysis Kinetic->Analysis Thermo->Analysis Data Solubility Profile Data Analysis->Data

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Evaluation

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies establish a re-test period and recommended storage conditions.[4][6]

Experimental Protocols

1. Solution-State Stability

  • Objective: To evaluate the stability of this compound in solution under various pH and temperature conditions.

  • Methodology:

    • Prepare solutions of this compound (e.g., 100 µg/mL) in different aqueous buffers (pH 1.2, 4.5, and 7.4).

    • Dispense aliquots into sealed vials.

    • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and identify any degradation products.

2. Solid-State Stability (ICH Accelerated Conditions)

  • Objective: To assess the stability of the solid drug substance under accelerated storage conditions as per ICH guidelines.[4][7]

  • Methodology:

    • Place a precisely weighed amount of solid this compound into open and closed glass vials to evaluate the impact of humidity and air.

    • Store the vials in a stability chamber maintained at 40°C and 75% relative humidity (RH).[6][7]

    • At predetermined intervals (e.g., 0, 1, 3, and 6 months), remove samples.[6]

    • Analyze the samples for purity and degradation products using a stability-indicating HPLC method. Also, assess physical properties such as appearance, color, and moisture content.

Stability Data Summary

The table below presents the results of the 3-month accelerated stability study for solid this compound.

Time Point Storage Condition Purity (%) Major Degradant A (%) Total Degradants (%) Appearance
T = 0 N/A99.8< 0.050.2White Crystalline Powder
1 Month 40°C / 75% RH99.50.150.5White Crystalline Powder
3 Months 40°C / 75% RH98.90.481.1Off-white Powder
Hypothetical Degradation Pathway

Forced degradation studies (stress testing) help identify likely degradation products and establish degradation pathways.[4] The diagram below illustrates a hypothetical degradation pathway for this compound, where it is susceptible to both hydrolysis and oxidation.

G cluster_1 Hypothetical Degradation Pathway of this compound This compound This compound (C₂₀H₁₈N₂O₄) Hydrolysis Hydrolysis Product (Degradant A) This compound->Hydrolysis Acid/Base (H₂O) Oxidation Oxidation Product (Degradant B) This compound->Oxidation Oxidative Stress (e.g., H₂O₂) Further_Deg Further Degradants Hydrolysis->Further_Deg Oxidation->Further_Deg

Caption: Potential degradation pathways for this compound via hydrolysis and oxidation.

References

Zobar: A Novel Inhibitor of the HPFR-LIV-1 Pathway for the Treatment of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The following document is a fictional whitepaper created to demonstrate a specific format and structure. "Zobar," the "Hepatocyte Proliferation Factor Receptor (HPFR)," and the "LIV-1" pathway are hypothetical constructs. All data, experimental protocols, and results presented herein are fabricated for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. A novel signaling pathway, dependent on the Hepatocyte Proliferation Factor Receptor (HPFR) and its downstream effector LIV-1, has been identified as a critical driver in a subset of HCC tumors. This document describes the preclinical characterization of this compound, a first-in-class, potent, and selective small molecule inhibitor of HPFR. In vitro studies demonstrate this compound's high affinity for HPFR and its ability to suppress proliferation in HPFR-positive HCC cell lines. In vivo, this compound exhibits favorable pharmacokinetic properties and significant tumor growth inhibition in a xenograft model of HCC. These findings present this compound as a promising therapeutic candidate for the treatment of HPFR-driven Hepatocellular Carcinoma.

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC₅₀ (nM)Cell LineCell-Based EC₅₀ (nM)
HPFR 1.2 ± 0.3 HepG2 (HPFR+) 15.8 ± 2.1
Kinase A> 10,000SNU-449 (HPFR-)> 20,000
Kinase B8,540 ± 150Huh7 (HPFR+)22.4 ± 3.5
Kinase C> 10,000--
Kinase D6,210 ± 98--

Table 2: Pharmacokinetic Properties of this compound in Murine Models

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
T½ (h) 2.85.1
Cₘₐₓ (ng/mL) 1,250850
AUC₀₋inf (ng·h/mL) 3,8004,250
Bioavailability (%) -89
Clearance (mL/min/kg) 8.8-

Table 3: In Vivo Efficacy of this compound in an HCC Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1540 ± 210-
This compound 10820 ± 15046.8
This compound 30350 ± 9877.3
Standard of Care 50750 ± 13051.3

Detailed Experimental Protocols

HPFR Kinase Inhibition Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase HPFR.

  • Reagents and Materials: Recombinant human HPFR kinase domain, ATP, substrate peptide (biotinylated), this compound (serial dilutions), kinase buffer, and a luminescence-based kinase assay kit.

  • Procedure:

    • Dispense 5 µL of serially diluted this compound in kinase buffer into a 384-well plate.

    • Add 10 µL of a solution containing the HPFR enzyme and the substrate peptide to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP level using the luminescence-based assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

In Vivo Xenograft Study

This protocol outlines the xenograft mouse model used to evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HepG2 cells (HPFR-positive).

  • Procedure:

    • Subcutaneously implant 5 x 10⁶ HepG2 cells into the right flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

    • Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg and 30 mg/kg), and a standard of care comparator.

    • Administer treatments orally once daily for 21 days.

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Western Blot Analysis of the LIV-1 Pathway

This protocol is used to confirm the mechanism of action of this compound by observing the phosphorylation status of downstream proteins in the LIV-1 pathway.

  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated HPFR, total HPFR, phosphorylated LIV-1, total LIV-1, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensity to determine the relative levels of protein phosphorylation.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and associated experimental and logical workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HPF Hepatocyte Proliferation Factor (HPF) HPFR HPFR HPF->HPFR Binds LIV1 LIV-1 HPFR->LIV1 Activates pLIV1 p-LIV-1 LIV1->pLIV1 Phosphorylation TF Transcription Factors pLIV1->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->HPFR Inhibits

Caption: Proposed mechanism of action for this compound in the HPFR-LIV-1 signaling pathway.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis kinetics Enzymatic Assays (IC50 vs HPFR) cell_based Cell-Based Assays (EC50 in HepG2) kinetics->cell_based selectivity Kinome Selectivity Screening kinetics->selectivity western Western Blot (p-LIV-1 Levels) cell_based->western pk Pharmacokinetics (Mouse, Rat) selectivity->pk Advance Candidate efficacy Xenograft Efficacy (HepG2 Model) pk->efficacy tox Toxicology Studies efficacy->tox

Caption: Preclinical experimental workflow for the characterization of this compound.

G node_result node_result start Potent HPFR Inhibition? selectivity Selective over other kinases? start->selectivity Yes no_go Terminate Project start->no_go No cell_activity Active in HPFR+ cells? selectivity->cell_activity Yes selectivity->no_go No pk_good Favorable PK profile? cell_activity->pk_good Yes cell_activity->no_go No efficacy In vivo Efficacy? pk_good->efficacy Yes pk_good->no_go No go Proceed to IND-Enabling Studies efficacy->go Yes efficacy->no_go No

Caption: Go/No-Go decision-making logic for the preclinical development of this compound.

No Publicly Available Data for "Zobar" as a Biological Agent

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Zobar" in the context of biological activity screening, drug development, or as a specific investigational compound has yielded no relevant results. The term "this compound" appears in scientific literature primarily as the surname of various researchers and is not associated with a distinct molecule, natural product, or therapeutic agent undergoing biological evaluation.

Therefore, it is not possible to provide a technical guide or whitepaper on the biological activity of "this compound" as the subject of the request does not correspond to a known entity in publicly accessible scientific and research databases.

To fulfill the user's request for the format and content of an in-depth technical guide, a well-documented compound would be required. Should the user wish to proceed with an example, a compound with extensive publicly available data on its biological activity, mechanism of action, and experimental protocols could be used to generate a representative document.

A Technical Guide to Zobar Analogues and Derivatives: Targeting the DprE1 Enzyme in Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutics. One promising area of research involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. This document provides a technical overview of a series of compounds, based on a 3,5-dinitrobenzamide scaffold, that have shown potent inhibitory activity against DprE1. These compounds, referred to herein as "Zobar analogues," represent a promising foundation for the development of new antimycobacterial agents.[1] This guide details their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction: The this compound Core and its Target

The this compound analogues are synthetic compounds built upon a 3,5-dinitrobenzamide core structure. This class of molecules has been identified as potent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. DprE1 is a crucial enzyme involved in the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall. By inhibiting DprE1, this compound analogues disrupt this pathway, leading to cell death.

The development of these compounds was inspired by earlier work on N-alkylnitrobenzamides, which also target DprE1.[1] The current series explores a broader array of substituted benzamides, including the incorporation of linear and cyclic amine moieties and terminal aromatic groups, to optimize antimycobacterial activity.[1]

Structure-Activity Relationship (SAR) and Lead Compounds

A diverse library of this compound analogues was synthesized from a 3,5-dinitrobenzoic acid starting material. The primary synthetic routes involved nucleophilic addition/elimination, SN2, and Mitsunobu reactions.[1] The key findings from the SAR studies indicate that two structural features are critical for potent activity against M. tuberculosis H37Rv:

  • Terminal Aromatic Moiety: The addition of an aromatic group at the terminus of the molecule significantly enhances activity.

  • Linker Type: The nature of the chemical linker connecting the dinitrobenzamide core to the terminal group also plays a crucial role.[1]

These modifications have led to the identification of several lead compounds with high potency.

Quantitative Data on Lead Analogues

The most promising compounds from the synthesized library exhibited potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) comparable to the frontline TB drug, isoniazid.[1]

Compound IDCore StructureLinker TypeTerminal GroupMIC (μg/mL) vs. Mtb H37Rv[1]
This compound-c2 3,5-DinitrobenzamideAmideSubstituted Phenyl0.031
This compound-d1 3,5-DinitrobenzamideEtherNaphthyl0.031
This compound-d2 3,5-DinitrobenzamideEsterBiphenyl0.031
Isoniazid ---0.031

Proposed Signaling Pathway and Mechanism of Action

This compound analogues function by inhibiting the DprE1 enzyme, a key component in the mycobacterial cell wall synthesis pathway. This pathway is essential for the survival of the bacterium. Computational studies have helped to elucidate the potential interactions between the this compound analogues and the DprE1 enzyme, providing a molecular basis for their inhibitory action.[1]

DprE1_Inhibition_Pathway cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Analogues PRPP PRPP DPR DPR PRPP->DPR DprE1 DPA DPA DPR->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall This compound This compound Analogues This compound->DPR Inhibits DprE1 MIC_Assay_Workflow start Start prep_compounds Prepare this compound Analogue Stock Solutions in DMSO start->prep_compounds serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prep_compounds->serial_dilution prep_culture Culture M. tuberculosis H37Rv in 7H9 Broth inoculation Inoculate Wells with Bacterial Suspension prep_culture->inoculation serial_dilution->inoculation incubation Incubate Plates at 37°C for 7-14 Days inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end End read_results->end

References

Preliminary In-Vitro Studies of Zobar: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document outlines the preliminary in-vitro characterization of Zobar, a novel small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. Initial assays were conducted to determine its potency, cellular activity, and mechanism of action in a relevant cancer cell model. The findings presented herein demonstrate that this compound is a potent inhibitor of the MAPK/ERK signaling pathway, suggesting its potential as a therapeutic candidate for cancers driven by this pathway.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this cascade, often due to mutations in upstream components like BRAF or Ras, is a hallmark of many human cancers, including melanoma, colorectal, and non-small cell lung cancer. The MEK1 and MEK2 kinases are central nodes in this pathway, making them attractive targets for therapeutic intervention.

This compound is a novel, ATP-competitive small molecule designed for high-affinity binding to the MEK1/2 kinase domain. This whitepaper details the foundational in-vitro experiments performed to validate its biological activity and mechanism of action. The study encompasses the assessment of this compound's effect on cancer cell viability, its direct enzymatic inhibition of MEK1, and its impact on downstream pathway signaling.

Experimental Protocols & Methodology

Cell Culture

The A375 human malignant melanoma cell line, which harbors the BRAF V600E mutation, was used for all cellular assays. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTS)

The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Protocol:

  • A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • A 10-point serial dilution of this compound (ranging from 0.1 nM to 10 µM) was prepared in complete culture medium. A vehicle control (0.1% DMSO) was also included.

  • The culture medium was aspirated from the wells and replaced with 100 µL of the medium containing the respective this compound concentrations.

  • Plates were incubated for 72 hours at 37°C and 5% CO₂.

  • Following incubation, 20 µL of MTS reagent was added to each well.

  • Plates were incubated for an additional 2 hours.

  • The absorbance at 490 nm was measured using a microplate reader.

  • Data were normalized to the vehicle control, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

MEK1 Kinase Inhibition Assay

A commercially available ADP-Glo™ Kinase Assay was used to quantify the direct inhibitory effect of this compound on recombinant human MEK1 enzyme activity.

Protocol:

  • The assay was performed in a 384-well plate format.

  • Recombinant MEK1 enzyme was incubated with varying concentrations of this compound (0.1 nM to 5 µM) for 15 minutes at room temperature in a kinase reaction buffer.

  • The kinase reaction was initiated by adding ATP and an inactive ERK1 substrate.

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent was added to convert the generated ADP into a luminescent signal.

  • Luminescence was measured using a plate-reading luminometer.

  • The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Western Blot Analysis

Western blotting was performed to assess the phosphorylation status of ERK1/2 (p-ERK), the direct downstream target of MEK1/2, in this compound-treated cells.

Protocol:

  • A375 cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Cells were treated with this compound at concentrations of 10 nM, 100 nM, and 1000 nM for 2 hours. A vehicle control (0.1% DMSO) was included.

  • After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • The membrane was incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-Actin (as a loading control).

  • The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Results and Data Presentation

This compound demonstrated potent activity across all in-vitro assays. The quantitative results are summarized in the tables below.

Table 1: Cellular Potency of this compound

This table shows the IC₅₀ value of this compound in inhibiting the proliferation of the A375 melanoma cell line.

Cell LineCompoundAssay TypeIncubation TimeIC₅₀ (nM)
A375This compoundMTS72 hours85.4
A375VehicleMTS72 hours>10,000
Table 2: Enzymatic Inhibition by this compound

This table presents the IC₅₀ value of this compound against the isolated MEK1 kinase enzyme, demonstrating direct target engagement.

Target EnzymeCompoundAssay TypeIC₅₀ (nM)
MEK1This compoundADP-Glo15.2
Table 3: Downstream Pathway Modulation

This table provides a semi-quantitative summary of the Western Blot results, indicating the concentration-dependent inhibition of ERK phosphorylation by this compound.

Treatment Concentrationp-ERK Signal (Relative to Control)
Vehicle Control (0.1% DMSO)100%
This compound (10 nM)82%
This compound (100 nM)19%
This compound (1000 nM)<5%

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and the biological context of this compound's mechanism of action.

G cluster_0 Phase 1: Target Validation & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Analysis A A375 Cell Culture (BRAF V600E) B Cell Viability Assay (MTS) A->B C Determine Cellular IC50 Value B->C J Data Interpretation & Conclusion C->J D Kinase Inhibition Assay (ADP-Glo) E Determine Enzymatic IC50 Value D->E E->J F Treat A375 Cells with this compound G Protein Extraction & Lysis F->G H Western Blot Analysis G->H I Assess p-ERK Levels H->I I->J

Caption: Experimental workflow for the in-vitro evaluation of this compound.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->MEK Inhibition G Data1 This compound has a low nM IC50 in A375 cells P1 Data1->P1 Data2 This compound directly inhibits MEK1 enzymatic activity Data2->P1 Data3 This compound reduces p-ERK levels in a dose-dependent manner Data3->P1 Conclusion Conclusion: This compound is a potent, on-target MEK inhibitor in-vitro P1->Conclusion

Methodological & Application

Application Notes & Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the "Zobar Protocol": Extensive research did not yield a specific, standardized cell culture protocol referred to as the "this compound protocol." It is possible that this is an internal laboratory designation, a novel, unpublished method, or a misnomer for a standard procedure. The following application notes and protocols detail a fundamental and widely practiced technique in cell culture: the subculture of adherent cells. This procedure is critical for the propagation of cell lines essential for biomedical research and drug development.

Application Note 1: Overview of Adherent Cell Subculture

Adherent cells are anchorage-dependent and proliferate as a monolayer attached to a substrate. Subculturing, or passaging, is the process of detaching these cells from the surface and transferring them to a new culture vessel with fresh growth medium to allow for continued growth. This is a crucial procedure to maintain cell viability and prevent the negative effects of overgrowth, such as nutrient depletion, accumulation of toxic byproducts, and contact inhibition. The following protocols provide a standardized method for the successful subculture of adherent mammalian cell lines, a foundational technique for a wide range of applications in research and drug development.

Application Note 2: Key Considerations for Optimal Cell Health

Successful cell culture and reproducible experimental results depend on careful attention to several factors:

  • Aseptic Technique: All procedures should be performed in a sterile environment, typically a Class II Biological Safety Cabinet, to prevent microbial contamination.

  • Reagent Quality: Use high-quality, pre-warmed media and reagents to avoid shocking the cells.

  • Cell Confluency: It is critical to subculture cells at an optimal confluency, typically 70-90%. Overconfluent or underconfluent cultures can lead to altered cell behavior and experimental variability.

  • Enzymatic Digestion: The duration of exposure to detaching agents like trypsin-EDTA should be minimized to prevent damage to cell surface proteins.

  • Cell Line Specificity: Protocols may need to be optimized for specific cell lines, as growth rates, adherence properties, and sensitivity to reagents can vary significantly.

Quantitative Data Summary

The following table provides typical seeding densities for adherent cells in common culture vessels. These are general guidelines and may require optimization for specific cell lines.

Culture VesselSurface Area (cm²)Seeding Density (cells/cm²)Total Cells to SeedVolume of Medium (mL)
96-well plate0.325,000 - 10,0001,600 - 3,2000.1 - 0.2
24-well plate1.95,000 - 10,0009,500 - 19,0000.5 - 1.0
6-well plate9.65,000 - 10,00048,000 - 96,0002.0 - 3.0
T-25 Flask253,000 - 7,00075,000 - 175,0005.0 - 10.0
T-75 Flask753,000 - 7,000225,000 - 525,00015.0 - 25.0
T-175 Flask1753,000 - 7,000525,000 - 1,225,00035.0 - 50.0

Experimental Protocol: Subculture of Adherent Mammalian Cells

This protocol outlines the standard procedure for passaging adherent cells.

Materials:

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution (e.g., 0.25% or 0.05%, pre-warmed to 37°C)

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • New, labeled cell culture flasks or plates

  • 70% ethanol for disinfection

Equipment:

  • Class II Biological Safety Cabinet

  • 37°C, 5% CO₂ humidified incubator

  • Inverted microscope

  • Water bath set to 37°C

  • Centrifuge (optional, for cells sensitive to residual trypsin)

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation:

    • Warm all necessary reagents (complete medium, PBS, Trypsin-EDTA) to 37°C in a water bath.

    • Disinfect the biological safety cabinet with 70% ethanol.

    • Label new culture vessels with the cell line name, passage number, and date.

  • Cell Observation and Aspiration:

    • Examine the cells under an inverted microscope to assess confluency and check for any signs of contamination.

    • Aspirate the spent culture medium from the flask.

  • Washing:

    • Gently add an appropriate volume of sterile PBS to the flask to wash the cell monolayer and remove any residual serum that may inhibit trypsin activity. For a T-75 flask, use 5-10 mL.

    • Gently rock the flask to ensure the entire surface is washed, then aspirate the PBS.

  • Cell Detachment:

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer. For a T-75 flask, 2-3 mL is typically sufficient.

    • Gently rock the flask to distribute the solution evenly.

    • Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line.

    • Monitor the cells under the microscope. Once the cells appear rounded and have started to detach, gently tap the side of the flask to dislodge the remaining cells.

  • Trypsin Inactivation:

    • Immediately add a volume of pre-warmed complete medium containing serum to the flask that is at least equal to the volume of trypsin solution used. The serum proteins will inactivate the trypsin. For serum-free cultures, a specific trypsin inhibitor should be used.

    • Gently pipette the cell suspension up and down several times to create a single-cell suspension.

  • Cell Counting and Seeding:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Calculate the volume of cell suspension needed to achieve the desired seeding density in the new culture vessels (refer to the table above).

    • Add the calculated volume of cell suspension to the new, pre-filled culture vessels containing fresh, pre-warmed complete medium.

  • Incubation:

    • Gently rock the new culture vessels to ensure an even distribution of cells.

    • Place the vessels in a 37°C, 5% CO₂ incubator.

Visualizations

Experimental Workflow Diagram

G Workflow for Subculturing Adherent Cells A 1. Observe Cells (Assess Confluency) B 2. Aspirate Spent Medium A->B C 3. Wash with PBS B->C D 4. Add Trypsin-EDTA C->D E 5. Incubate (37°C) D->E F 6. Inactivate Trypsin (with complete medium) E->F G 7. Create Single-Cell Suspension F->G H 8. Count Cells G->H I 9. Seed into New Flasks H->I J 10. Incubate (37°C, 5% CO2) I->J

Caption: A step-by-step workflow for the subculture of adherent cells.

Signaling Pathway Diagram: G-Protein Coupled Receptor (GPCR) Cascade

Many drug discovery efforts target signaling pathways. The following diagram illustrates a common GPCR signaling cascade, a frequent subject of study using cell culture models.

G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) Receptor GPCR Ligand->Receptor 1. Binding G_Protein G-Protein (inactive) Receptor->G_Protein 2. Activation G_Protein_act G-Protein (active) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_act->Effector 3. Interaction cAMP Second Messenger (cAMP) Effector->cAMP ATP ATP ATP->cAMP 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Target_Protein Target Protein PKA->Target_Protein 6. Phosphorylation Phospho_Target Phosphorylated Target Protein Response Cellular Response (e.g., Gene Expression) Phospho_Target->Response 7. Effect

Application Notes and Protocols for Zobar in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zobar is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent oncogenic event across a wide range of human cancers, making it a key therapeutic target.[3][6][7] this compound is currently in preclinical development for the treatment of solid tumors with hyperactivated PI3K/Akt/mTOR signaling.

These application notes provide detailed protocols for the use of this compound in common preclinical animal models to evaluate its in vivo efficacy, pharmacokinetic profile, and pharmacodynamic effects.

Mechanism of Action

This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of PI3K, which in turn blocks the downstream signaling cascade involving Akt and mTOR.[4][8] This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for their growth and survival.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model (MCF-7)
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-Daily (p.o.)1250 ± 150-
This compound25Daily (p.o.)625 ± 8050
This compound50Daily (p.o.)312 ± 5075
This compound50Intermittent (3 days on/4 days off, p.o.)437 ± 6565
Doxorubicin5Weekly (i.p.)500 ± 7060
Table 2: Pharmacokinetic Profile of this compound in Nude Mice Following a Single Oral Dose (50 mg/kg)
Time (hours)Plasma Concentration (ng/mL) ± SD
0.25150 ± 25
0.5450 ± 60
1800 ± 110
2650 ± 90
4300 ± 45
8100 ± 15
24<10
PK ParameterValue
Cmax (ng/mL)810
Tmax (hours)1.0
AUC (0-t) (ng*h/mL)3200
t1/2 (hours)3.5

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a human breast cancer xenograft model.

Xenograft_Workflow CellCulture 1. Cell Culture (MCF-7) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment Initiation Randomization->Treatment DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Study Endpoint & Tissue Collection DataCollection->Endpoint

Figure 2: Xenograft Efficacy Study Workflow.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., Doxorubicin)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound or vehicle control orally (p.o.) according to the dosing schedule outlined in Table 1.

    • Administer the positive control intraperitoneally (i.p.) as specified.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.

  • Tissue Collection: At necropsy, excise the tumors and weigh them. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for p-Akt).

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

PK_Workflow Dosing 1. This compound Administration (Single Oral Dose) BloodCollection 2. Serial Blood Collection Dosing->BloodCollection PlasmaProcessing 3. Plasma Processing BloodCollection->PlasmaProcessing LCMS 4. LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis 5. Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Figure 3: Pharmacokinetic Study Workflow.

Materials:

  • Male or female athymic nude mice (6-8 weeks old)

  • This compound (formulated for oral administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (n=3 per time point) via cardiac puncture or retro-orbital bleeding.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[9][10][11]

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical cancer models, consistent with its mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. The provided protocols offer a standardized approach for evaluating the in vivo properties of this compound, which is crucial for its continued development as a potential cancer therapeutic. Further studies in orthotopic and patient-derived xenograft (PDX) models are warranted to further elucidate its therapeutic potential in a more clinically relevant setting.[12]

References

Zobar (Zobarinostat) Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

Zobar (Zobarinostat) is a potent and highly selective, ATP-competitive small molecule inhibitor of Tumor-Associated Kinase 1 (TAK1). TAK1 is a critical intracellular signaling molecule that integrates signals from various stimuli, including pro-inflammatory cytokines and growth factors, to activate downstream pathways such as the NF-κB and JNK/p38 MAPK pathways. In certain malignancies, including specific subtypes of pancreatic and colorectal cancers, the TAK1 signaling pathway is aberrantly activated, contributing to tumor cell proliferation, survival, and resistance to apoptosis. This compound provides a valuable tool for researchers investigating the role of TAK1-mediated signaling in cancer and inflammatory diseases.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of TAK1, preventing its autophosphorylation and subsequent activation. This blockade inhibits the downstream phosphorylation and activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-survival genes.

Zobar_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex P IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB P NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Gene_Transcription Pro-Survival Gene Transcription NFkB->Gene_Transcription Activation This compound This compound This compound->TAK1 Inhibition

Caption: this compound inhibits TAK1, blocking the NF-κB signaling pathway.

Dosage and Administration for In Vitro Studies

This compound is supplied as a lyophilized powder. For in vitro use, it is recommended to reconstitute the powder in sterile DMSO to create a stock solution of 10 mM. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. To minimize potential solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.

Recommended Concentration Range

The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for each experimental system. The typical working concentration for most cancer cell lines ranges from 10 nM to 1 µM.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in various assays.

Table 1: In Vitro Inhibitory Activity
Assay TypeTargetCell LineIC50 / EC50 (nM)
Kinase AssayTAK1-5.2
Cell Viability (MTT)-PANC-185.7
Cell Viability (MTT)-MIA PaCa-2122.4
Table 2: Pharmacokinetic Properties in Murine Models
ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h)1.50.1
Cmax (ng/mL)450980
Half-life (t½) (h)4.23.8
Bioavailability (%)42-

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (10 mM stock in DMSO)

  • Adherent cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells (5,000 cells/well) start->seed_cells incubate_24h 2. Incubate 24h seed_cells->incubate_24h treat_this compound 3. Treat with this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_72h 4. Incubate 72h treat_this compound->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate EC50) read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: Western Blot for Target Engagement

This protocol describes the detection of phosphorylated IKKβ (p-IKKβ) as a downstream marker of TAK1 activity.

Materials:

  • This compound (10 mM stock in DMSO)

  • PANC-1 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-IKKβ, anti-IKKβ, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed PANC-1 cells in 6-well plates and grow to 80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-IKKβ signal to total IKKβ and the loading control (β-actin).

Western_Blot_Workflow start Start cell_treatment 1. Cell Treatment (this compound, 2 hours) start->cell_treatment lysis 2. Cell Lysis (RIPA Buffer) cell_treatment->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Transfer to PVDF sds_page->transfer blocking 6. Blocking (5% Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Overnight) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection analysis 10. Band Densitometry detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of TAK1 pathway inhibition.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.

Application Note: Quantitative Analysis of Zobar in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Zobar in a finished pharmaceutical product. The method is validated according to ICH guidelines and is suitable for routine quality control analysis.

Introduction

This compound is a novel, fictional selective kinase inhibitor for the treatment of certain types of inflammatory diseases. As with any pharmaceutical product, a validated analytical method is required to ensure the identity, purity, and concentration of the active pharmaceutical ingredient (API) in the final dosage form. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy. This note provides a detailed protocol for the quantitative analysis of this compound using an RP-HPLC method with UV detection.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized to provide a short run time with good peak shape and resolution.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Standard LC System with Quaternary Pump and UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets of this compound.

    • Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 100 µg/mL.

Method Validation and Data Presentation

The developed method was validated for linearity, precision, and accuracy.

1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25378,543
50755,123
1001,510,678
Correlation Coefficient (r²) 0.9998

2. Precision

The precision of the method was determined by performing six replicate injections of the 100 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Table 3: Precision Data for this compound

Precision TypeMean Peak Area (n=6)Standard Deviation% RSD
Intra-day 1,512,34512,8540.85%
Inter-day 1,509,87618,1181.20%

3. Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of this compound standard was added to a placebo matrix and analyzed.

Table 4: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80% 8.07.9599.38%
100% 10.010.08100.80%
120% 12.011.9299.33%
Mean Recovery 99.84%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in pharmaceutical tablets.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh this compound Reference Standard b Prepare Standard Stock Solution a->b c Create Working Standard Solutions b->c g Inject Standards and Samples into HPLC c->g d Weigh and Powder This compound Tablets e Prepare Sample Solution d->e f Filter Sample Solution e->f f->g h Acquire Chromatographic Data at 280 nm g->h i Generate Calibration Curve from Standards h->i j Calculate this compound Concentration in Samples i->j k Report Results j->k

Caption: Workflow for the quantitative HPLC analysis of this compound.

The developed RP-HPLC method for the quantitative analysis of this compound in pharmaceutical tablets is simple, rapid, linear, precise, and accurate. The method can be successfully applied for the routine quality control of this compound in its pharmaceutical dosage form.

Application Notes and Protocols for Zobar Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zobar is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STK-XYZ), a key enzyme implicated in the progression of certain oncological and inflammatory disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Data Presentation: this compound Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the accurate preparation of stock solutions and for understanding its behavior in various experimental settings.

Table 1: this compound Stock Solution Preparation

PropertyValueNotes
Molecular Weight 450.5 g/mol Use this value for all molarity calculations.
Primary Solvent Dimethyl Sulfoxide (DMSO)This compound is highly soluble in DMSO. Anhydrous, cell culture grade DMSO is recommended.
Recommended Stock Concentration 10 mMThis concentration is suitable for most in vitro cell-based assays and biochemical assays.
Storage Temperature -20°CAliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light.
Appearance White to off-white crystalline solid

Table 2: this compound Solubility Data

SolventSolubility (at 25°C)Notes
DMSO > 100 mg/mLDimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.
Ethanol ~10 mg/mLCan be used as a co-solvent. For aqueous dilutions, ensure the final ethanol concentration is compatible with the experimental system.
PBS (pH 7.4) < 0.1 mg/mLThis compound has very low solubility in aqueous buffers. Direct dissolution in PBS is not recommended for preparing stock solutions.
Cell Culture Media VariableSolubility in media is dependent on the specific formulation and presence of serum. It is recommended to dilute from a DMSO stock to the final working concentration.

Table 3: this compound Stability in Solution

ConditionStability (t½)Notes
10 mM in DMSO at -20°C > 6 monthsWhen stored in properly sealed, light-protected aliquots, the stock solution is stable for at least 6 months.
10 mM in DMSO at 4°C ~2 weeksFor short-term storage, the DMSO stock can be kept at 4°C.
10 µM in Cell Culture Media at 37°C ~24 hoursThe stability of this compound in working solutions at physiological temperature is limited. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro applications.

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.505 mg of this compound powder into the tared tube.

  • Dissolving this compound in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (appropriate for the cell line being used)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.

  • Prepare an Intermediate Dilution:

    • It is often convenient to prepare an intermediate, higher concentration stock in cell culture medium. For example, to prepare a 1 mM intermediate stock:

      • Dilute the 10 mM DMSO stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM this compound + 90 µL of medium). Mix well by gentle pipetting.

  • Prepare Final Working Concentrations:

    • Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock:

      • Dilute the 1 mM intermediate stock 1:100 in cell culture medium (e.g., 10 µL of 1 mM this compound + 990 µL of medium).

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use:

    • Use the freshly prepared working solutions immediately to treat cells. Do not store working solutions in cell culture medium for extended periods.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder (4.505 mg) dissolve Dissolve in DMSO (1 mL) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate serial Perform Serial Dilutions to Final Concentrations intermediate->serial treat Treat Cells Immediately serial->treat

Caption: Workflow for this compound stock and working solution preparation.

signaling_pathway cluster_pathway Hypothetical STK-XYZ Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binding STK_XYZ STK-XYZ GFR->STK_XYZ Activation Substrate Downstream Substrate STK_XYZ->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->STK_XYZ Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Application Note: High-Throughput Screening for Modulators of the Hypothetical Receptor 1 (HR1) Using Zobar

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zobar is a novel, potent, and selective antagonist of the Hypothetical Receptor 1 (HR1), a G-protein coupled receptor (GPCR) implicated in various inflammatory diseases. The discovery and characterization of HR1 modulators are of significant interest for developing new therapeutics. High-throughput screening (HTS) is a critical methodology for identifying and characterizing large numbers of potential drug candidates in a time- and cost-effective manner. This document provides a detailed protocol for a competitive radioligand binding assay in a high-throughput format to screen for antagonists of HR1, using this compound as a reference compound.

Mechanism of Action and Signaling Pathway

HR1 is a Gq-coupled GPCR. Upon binding of its endogenous ligand, HR1 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the transcription of pro-inflammatory genes. This compound acts as a competitive antagonist, binding to the orthosteric site of HR1 and thereby preventing the binding of the endogenous ligand and subsequent downstream signaling.

G_protein_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand HR1 HR1 Receptor Ligand->HR1 Binds & Activates This compound This compound (Antagonist) This compound->HR1 Binds & Blocks Gq Gq Protein HR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Pro_inflammatory Pro-inflammatory Gene Transcription Ca_release->Pro_inflammatory Leads to PKC->Pro_inflammatory Leads to

Caption: HR1 Gq-coupled signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and automation, enabling the screening of large compound libraries. The process begins with the preparation of reagents and compound plates, followed by the automated addition of reagents to the assay plates, incubation, and finally, signal detection.

HTS_Workflow cluster_prep Preparation cluster_assay Automated Assay cluster_detection Detection & Analysis Compound_Plates Compound Library Dilution Plates Dispense_Compounds Dispense Compounds & Controls to Assay Plate Compound_Plates->Dispense_Compounds Reagent_Prep Assay Buffer, Radioligand, Membrane Preparation Add_Radioligand Add Radioligand Reagent_Prep->Add_Radioligand Add_Membranes Add Cell Membranes Reagent_Prep->Add_Membranes Dispense_Compounds->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate Add_Membranes->Incubate Harvest Harvest on Filter Plates Incubate->Harvest Wash Wash Unbound Radioligand Harvest->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Read_Plate Read on Microplate Scintillation Counter Add_Scintillant->Read_Plate Data_Analysis Data Analysis (IC50, Z') Read_Plate->Data_Analysis

Caption: Automated workflow for the HR1 competitive binding HTS assay.

Protocol 1: Cell Culture and Membrane Preparation
  • Cell Line: HEK293 cells stably expressing human HR1.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Grow cells to 80-90% confluency. Wash with ice-cold PBS, scrape, and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Quantification and Storage: Determine protein concentration using a BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay (384-well format)
  • Compound Plating: Prepare serial dilutions of this compound and test compounds in assay buffer containing 1% DMSO. Dispense 5 µL of diluted compounds, this compound (for control curves), or buffer with 1% DMSO (for total and non-specific binding wells) into a 384-well assay plate.

  • Radioligand Preparation: Dilute the radiolabeled HR1 ligand (e.g., [3H]-Ligand) in assay buffer to a final concentration of 2 nM.

  • Reagent Addition:

    • Add 10 µL of the diluted [3H]-Ligand to all wells.

    • For non-specific binding (NSB) wells, add a high concentration of a known non-radiolabeled HR1 antagonist (10 µM final concentration).

    • Add 10 µL of the HR1 membrane preparation (5-10 µg protein per well) to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Harvest the plate contents onto a GF/C filter mat using a cell harvester.

  • Washing: Wash the filter mat 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter mat, add 30 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Presentation and Analysis

Assay Validation

The robustness of the HTS assay is determined by calculating the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: HTS Assay Validation Parameters

ParameterValueDescription
Total Binding (CPM)12,500 ± 450Binding in the absence of a competitor.
Non-Specific Binding (CPM)800 ± 150Binding in the presence of excess unlabeled ligand.
Signal Window15.6Ratio of Total Binding to Non-Specific Binding.
Z'-Factor 0.78 Indicates a robust and reliable assay.
Potency of this compound and a Hit Compound

The potency of this compound and identified "hit" compounds is determined by generating a dose-response curve and calculating the IC50 value, which is the concentration of the compound that inhibits 50% of specific radioligand binding.

Table 2: IC50 Values for HR1 Antagonists

CompoundIC50 (nM)Hill Slope
This compound (Reference)5.20.98
Hit Compound A25.81.05
Hit Compound B150.30.95
Selectivity Profile of this compound

To ensure that this compound is specific for HR1, it should be tested against a panel of related receptors. The data below demonstrates this compound's high selectivity for HR1.

Table 3: Selectivity of this compound against Related GPCRs

ReceptorIC50 (nM)Selectivity Fold (vs. HR1)
HR1 5.2 -
HR2> 10,000> 1923
HR32,500481
Adrenergic Receptor α1> 10,000> 1923
Dopamine Receptor D28,7001673

The described high-throughput screening assay provides a robust and reliable method for identifying and characterizing novel antagonists of the Hypothetical Receptor 1. The detailed protocols and workflow are suitable for large-scale screening campaigns in drug discovery. This compound serves as an excellent reference compound for this assay, demonstrating high potency and selectivity for HR1. This application note provides researchers with the necessary information to implement this HTS assay in their own laboratories for the discovery of new therapeutic agents targeting the HR1 pathway.

Application Notes & Protocols: Fluorescent Labeling of Zobar for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the fluorescent labeling of Zobar, a novel Bruton's Tyrosine Kinase (BTK) inhibitor, for use in cellular imaging studies. Detailed protocols for dye conjugation, purification of the labeled compound, and cellular imaging are presented. Additionally, key quantitative data is summarized for easy reference, and diagrams of the relevant signaling pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Understanding the cellular uptake, subcellular localization, and target engagement of this compound is crucial for its development as a therapeutic agent.

Fluorescent labeling of this compound provides a powerful tool for visualizing its behavior within living cells.[2][3] By attaching a fluorescent dye, researchers can directly observe the drug's distribution, accumulation in specific organelles, and interaction with its target protein, BTK, using fluorescence microscopy. This application note details the methods for creating a fluorescent this compound conjugate (this compound-Fluor) and its application in live-cell imaging.

Data Presentation

Table 1: Properties of Recommended Amine-Reactive Fluorescent Dyes
Dye NameEx (nm)Em (nm)Molar Extinction Coefficient (ε) at Amax (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Alexa Fluor 488 NHS Ester 49551973,0000.92Bright, photostable, and pH-insensitive.[]
DyLight 550 NHS Ester 562576150,0000.70High brightness and photostability.
Alexa Fluor 647 NHS Ester 650668270,0000.33Ideal for far-red imaging, minimizing cellular autofluorescence.
Table 2: Sample Calculation for Degree of Labeling (DOL)
ParameterValue / FormulaDescription
A_max Measured AbsorbanceAbsorbance of the conjugate at the dye's λ_max.
A_280 Measured AbsorbanceAbsorbance of the conjugate at 280 nm (for this compound).
ε_dye From Table 1Molar extinction coefficient of the dye at λ_max.
ε_prot TBDMolar extinction coefficient of this compound at 280 nm.
CF_280 A_280(dye) / A_max(dye)Correction factor for dye absorbance at 280 nm.
[this compound] (A_280 - (A_max * CF_280)) / ε_protMolar concentration of this compound.
[Dye] A_max / ε_dyeMolar concentration of the fluorescent dye.
DOL [Dye] / [this compound]Moles of dye per mole of this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Reactive Dye

This protocol assumes this compound possesses a primary amine functional group suitable for labeling with an N-hydroxysuccinimide (NHS) ester-activated dye.

Materials:

  • This compound hydrochloride

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Reaction tubes (amber or covered in foil)

  • Vortex mixer

Methodology:

  • Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL. Protect from light.

  • Reaction Setup: Add the dissolved dye to the this compound solution at a 5:1 to 10:1 molar ratio of dye to this compound. The optimal ratio may need to be determined experimentally.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Stopping the Reaction: The reaction is stopped by proceeding directly to the purification step. For long-term storage, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added.

Protocol 2: Purification of this compound-Fluor Conjugate

Purification is essential to remove unconjugated free dye, which can cause high background signal in imaging experiments.

Materials:

  • Reaction mixture from Protocol 1

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fraction collection tubes

Methodology:

  • Column Equilibration: Equilibrate the size-exclusion column with PBS according to the manufacturer's instructions.

  • Sample Loading: Carefully load the entire reaction mixture onto the top of the column resin.

  • Elution: Elute the sample with PBS. The first colored band to elute is the this compound-Fluor conjugate. The second, slower-moving band is the unconjugated free dye.

  • Fraction Collection: Collect the fractions corresponding to the first colored band.

  • Pooling: Pool the fractions containing the purified this compound-Fluor conjugate.

Protocol 3: Characterization of this compound-Fluor

Materials:

  • Purified this compound-Fluor conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Spectrophotometric Analysis: Measure the absorbance of the purified this compound-Fluor conjugate at 280 nm (for this compound concentration) and at the λ_max of the chosen fluorescent dye (e.g., ~495 nm for Alexa Fluor 488).

  • Calculate Degree of Labeling (DOL): Use the absorbance values and the formulas provided in Table 2 to calculate the concentration of this compound and the dye. The DOL is the molar ratio of the dye to this compound. An optimal DOL is typically between 1 and 2 to ensure sufficient fluorescence without altering the biological activity of this compound.[5]

Protocol 4: Live-Cell Imaging of this compound-Fluor

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purified this compound-Fluor conjugate

  • Hoechst 33342 (for nuclear counterstain)

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Seeding: Seed cells onto a glass-bottom imaging dish and allow them to adhere overnight.

  • Treatment: Treat the cells with the this compound-Fluor conjugate at a final concentration of 100-500 nM in complete culture medium.

  • Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂.

  • Counterstaining (Optional): In the final 15 minutes of incubation, add Hoechst 33342 to the medium to stain the cell nuclei.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any extracellular this compound-Fluor.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the dish and immediately image the cells using a fluorescence microscope. Acquire images in the DAPI channel (for Hoechst) and the channel appropriate for your chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488).

Mandatory Visualizations

Zobar_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Pathway PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_purify Purification & Analysis cluster_imaging Cellular Imaging Zobar_Prep 1. Prepare this compound in Buffer (pH 8.3) Conjugation 3. Mix this compound and Dye (1 hr, RT, dark) Zobar_Prep->Conjugation Dye_Prep 2. Dissolve NHS-Ester Dye in Anhydrous DMSO Dye_Prep->Conjugation Purification 4. Purify via Size-Exclusion Chromatography Conjugation->Purification Analysis 5. Measure Absorbance (280nm & λ_max) Purification->Analysis DOL 6. Calculate Degree of Labeling (DOL) Analysis->DOL Cell_Culture 7. Treat Live Cells with This compound-Fluor Conjugate DOL->Cell_Culture Imaging 8. Wash and Image via Fluorescence Microscopy Cell_Culture->Imaging Localization 9. Analyze Subcellular Localization Imaging->Localization

References

Application Notes: Zobar, a highly specific mTORC1 inhibitor for use as a negative control in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2]

Given its central role in cellular physiology, the study of the mTOR pathway often requires precise tools to dissect its functions. Zobar is a novel, potent, and highly specific allosteric inhibitor of the mTORC1 complex. It binds to a unique pocket on the mTOR protein, distinct from the rapamycin-FKBP12 binding site, leading to a complete and specific inhibition of mTORC1 kinase activity. Unlike rapamycin, which can have partial or context-dependent effects, this compound offers a more definitive blockade of mTORC1 signaling. This specificity makes this compound an ideal negative control for in vitro and cell-based assays aimed at elucidating mTORC1-dependent cellular processes.

This application note provides detailed protocols for using this compound as a negative control in common biochemical assays, including Western blotting for downstream targets, cell proliferation assays, and in vitro kinase assays.

Mechanism of Action

This compound acts as an allosteric inhibitor of mTORC1. By binding to mTOR, it stabilizes a conformation that is incompatible with substrate binding and kinase activity. This prevents the phosphorylation of key downstream targets of mTORC1, including p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[1][4]

Experimental Protocols

Western Blot Analysis of mTORC1 Signaling

This protocol describes the use of this compound to confirm the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream target, p70S6K.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., insulin, serum)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)[5]

    • Total p70 S6 Kinase

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of the experiment. b. The following day, serum-starve the cells for 4-6 hours if required to reduce basal mTORC1 activity. c. Pre-treat cells with this compound at a final concentration of 100 nM (or a dose-response range) for 1-2 hours. Include a vehicle control (DMSO). d. Stimulate the cells with a known mTORC1 activator (e.g., 100 nM insulin for 30 minutes or 20% serum for 1 hour) to induce p70S6K phosphorylation.[5][6]

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing phosphatase and protease inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] d. Incubate the membrane with primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C, following the manufacturer's recommended dilution.[7] e. Wash the membrane three times with TBST for 5 minutes each. f. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe for total p70S6K and a loading control.

Cell Proliferation Assay (MTT Assay)

This protocol details how to use this compound as a negative control to demonstrate that a biological effect, such as reduced cell proliferation, is mTORC1-dependent.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[8]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8] b. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells. c. Incubate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Assay: a. Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[8] b. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8][9] c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] e. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro mTORC1 Kinase Assay

This protocol outlines the use of this compound to directly measure the inhibition of mTORC1 kinase activity in a cell-free system.

Materials:

  • Active mTORC1 complex (immunoprecipitated or recombinant)

  • Recombinant inactive p70S6K or 4E-BP1 as a substrate

  • This compound (10 mM stock in DMSO)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography supplies or phospho-specific antibodies for Western blot detection.

Procedure:

  • Kinase Reaction Setup: a. In a microcentrifuge tube, combine the active mTORC1 complex with the kinase assay buffer. b. Add this compound at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO). c. Pre-incubate for 15 minutes at 30°C.

  • Initiation of Reaction: a. Add the substrate (e.g., inactive p70S6K) and [γ-³²P]ATP to initiate the reaction. b. Incubate for 30 minutes at 30°C.

  • Termination and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Boil the samples for 5 minutes. c. Separate the proteins by SDS-PAGE. d. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated substrate. e. Alternatively, the reaction can be analyzed by Western blot using a phospho-specific antibody for the substrate.

Data Presentation

The following tables present hypothetical data from experiments using this compound as a control.

Table 1: Inhibition of p70S6K Phosphorylation by this compound

Treatmentp-p70S6K (Thr389) Signal (Arbitrary Units)
Untreated105 ± 12
Vehicle (DMSO) + Insulin1520 ± 98
10 nM this compound + Insulin890 ± 75
100 nM this compound + Insulin115 ± 20
1 µM this compound + Insulin108 ± 15

Table 2: Effect of this compound on Cell Proliferation (MTT Assay)

This compound ConcentrationCell Viability (% of Control)
0 nM (Vehicle)100 ± 5.2
1 nM92.5 ± 4.8
10 nM65.1 ± 3.9
100 nM28.3 ± 2.5
1 µM15.7 ± 1.9

Table 3: In Vitro IC₅₀ of this compound on mTORC1 Kinase Activity

AssayIC₅₀ (nM)
mTORC1 Kinase Assay8.5
mTORC2 Kinase Assay> 10,000

Visualizations

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis EBP1->Protein_Synthesis

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start 1. Seed Cells treatment 2. Pre-treat with this compound or Vehicle (DMSO) start->treatment stimulation 3. Stimulate with mTORC1 Activator treatment->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis sds_page 5. SDS-PAGE lysis->sds_page transfer 6. Transfer to PVDF sds_page->transfer blocking 7. Blocking (5% BSA) transfer->blocking probing 8. Primary & Secondary Antibody Incubation blocking->probing detection 9. ECL Detection probing->detection analysis 10. Data Analysis detection->analysis

Caption: Workflow for Western blot analysis using this compound as a negative control.

References

Application of Zobar in Gene Expression Studies: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

After a comprehensive search, we were unable to find any specific information regarding a molecule, technology, or experimental protocol referred to as "Zobar" in the context of gene expression studies. The search results did not yield any relevant publications, application notes, or datasets associated with this term.

It is possible that "this compound" may be a novel or highly specialized term not yet widely documented in publicly accessible scientific literature. Alternatively, it could be a misspelling of another term. For instance, our search did identify a study involving the fish species Zoarces viviparus (eelpout) in the context of microarray-based gene expression analysis.

Without specific details on the nature of "this compound," its mechanism of action, or its intended application in gene expression analysis, we are unable to provide the requested detailed application notes, protocols, and data visualizations.

We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the spelling and context of "this compound." If "this compound" is a proprietary technology or a new discovery, information may be available through more specific channels such as direct communication with the developing institution or company.

For us to provide the detailed information you require, please furnish us with additional details, such as:

  • The correct spelling of the term.

  • The type of molecule or technology it represents (e.g., a small molecule inhibitor, a CRISPR-based tool, a software platform).

Upon receiving more specific information, we will be able to conduct a targeted search and generate the comprehensive application notes and protocols you have requested.

Troubleshooting & Optimization

a troubleshooting Zobar precipitation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to Zobar precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound precipitation?

A1: this compound precipitation can be triggered by several factors. The most common causes include:

  • pH Shift: this compound's solubility is highly dependent on the pH of the solution. A shift outside of its optimal pH range can significantly decrease its solubility and lead to precipitation.

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.

  • Solvent Incompatibility: Using a solvent or co-solvent system in which this compound has low solubility can cause it to precipitate.[1]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. For some solutions, a decrease in temperature will cause precipitation.

  • Drug Incompatibility: Interactions with other active pharmaceutical ingredients (APIs) or excipients in the formulation can lead to the formation of insoluble complexes.[1][2]

  • Incorrect Dilution: Improper dilution techniques, such as adding the concentrated this compound solution too quickly to the diluent, can create localized areas of supersaturation and induce precipitation.[2]

Q2: My this compound solution appears hazy or cloudy. What does this indicate?

A2: Haziness or cloudiness in a this compound solution is often an early indicator of precipitation.[3] This may be due to the formation of very fine, suspended particles that have not yet settled. It is crucial to address this issue promptly as it can impact the efficacy and safety of the product.[3]

Q3: Can I still use a this compound solution if a precipitate has formed?

A3: No, a this compound solution with a visible precipitate should not be used.[3] The presence of a precipitate indicates that the concentration of the active ingredient in the solution is no longer accurate, which can lead to therapeutic failure.[3] Furthermore, administering a solution with particulate matter can be dangerous.[3]

Troubleshooting Guides

Guide 1: Investigating pH-Related Precipitation

If you suspect that a pH shift is causing this compound precipitation, follow these steps:

  • Measure the pH: Carefully measure the pH of the solution where precipitation is observed.

  • Compare to Optimal pH: Compare the measured pH to the known optimal pH range for this compound solubility (see Table 1).

  • Adjust pH: If the pH is outside the optimal range, adjust it using an appropriate buffering agent.

  • Observe for Re-dissolution: After pH adjustment, gently agitate the solution and observe if the precipitate re-dissolves.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

This protocol outlines the steps to determine the solubility of this compound at various pH levels.

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Series of buffers with pH values ranging from 2 to 10

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaking incubator

  • Centrifuge

Methodology:

  • Prepare a series of saturated this compound solutions by adding an excess amount of this compound API to each buffer solution.

  • Equilibrate the solutions in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of this compound in each filtered supernatant using a validated HPLC or UV-Vis method.

  • Plot the solubility of this compound (in mg/mL) against the pH to generate a pH-solubility profile.

Data Presentation

Table 1: Solubility of this compound at Different pH Values (at 25°C)

pHSolubility (mg/mL)
2.05.8
4.02.5
6.00.9
7.00.2
8.00.1
10.00.05

Visualizations

Zobar_Precipitation_Troubleshooting cluster_0 Troubleshooting Workflow start Precipitation Observed check_pH Measure pH of Solution start->check_pH is_pH_optimal Is pH within optimal range? check_pH->is_pH_optimal check_concentration Review this compound Concentration is_pH_optimal->check_concentration Yes adjust_pH Adjust pH to Optimal Range is_pH_optimal->adjust_pH No is_conc_high Is concentration too high? check_concentration->is_conc_high check_solvent Verify Solvent System is_conc_high->check_solvent No dilute_solution Dilute Solution is_conc_high->dilute_solution Yes is_solvent_correct Is solvent system correct? check_solvent->is_solvent_correct check_temp Check Storage Temperature is_solvent_correct->check_temp Yes reformulate Reformulate with Appropriate Solvent is_solvent_correct->reformulate No is_temp_stable Is temperature stable? check_temp->is_temp_stable control_temp Control and Monitor Temperature is_temp_stable->control_temp No further_investigation Further Investigation Required (e.g., Excipient Interaction) is_temp_stable->further_investigation Yes end Precipitation Resolved adjust_pH->end dilute_solution->end reformulate->end control_temp->end

Caption: Troubleshooting workflow for this compound precipitation.

Zobar_Solubility_Pathway cluster_1 Factors Affecting this compound Solubility Zobar_API This compound (Solid) Zobar_Solution This compound in Solution Zobar_API->Zobar_Solution Dissolution Precipitate This compound Precipitate Zobar_Solution->Precipitate Precipitation Precipitate->Zobar_Solution Re-dissolution pH pH pH->Zobar_Solution Concentration Concentration Concentration->Zobar_Solution Solvent Solvent Solvent->Zobar_Solution Temperature Temperature Temperature->Zobar_Solution

Caption: Factors influencing this compound solubility and precipitation.

References

Zobar-Concentration-Optimization-Technical-Support-Center

Author: BenchChem Technical Support Team. Date: November 2025

Optimizing Zobar Concentration for Efficacy

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound, a potent and selective inhibitor of the XYZ signaling pathway. Here, you will find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to help you determine the optimal this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. For initial experiments, we recommend a starting concentration range based on the compound's IC50 value, which is the concentration required to inhibit 50% of the target's activity.[1][2] A common practice is to test a wide range of concentrations, typically from 1 nM to 10 µM, to determine the dose-response relationship in your specific cell model.[3]

Q2: How do I determine the optimal (IC50) this compound concentration for my specific cell line?

A2: To determine the IC50 of this compound for your cell line, you should perform a dose-response assay.[4][5] This involves treating your cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours) and then measuring a relevant biological endpoint, such as cell viability or proliferation.[6] The resulting data can be plotted as a dose-response curve to calculate the IC50 value. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q3: Why am I observing high levels of cytotoxicity with this compound, even at low concentrations?

A3: High cytotoxicity at low concentrations could be due to several factors. Some cell lines are inherently more sensitive to perturbations in the XYZ pathway. Off-target effects, although minimized in this compound's design, can sometimes contribute to toxicity.[7] We recommend performing a "kill curve" experiment to determine the minimum concentration that is sufficient to achieve the desired effect without causing excessive cell death.[8] Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q4: I am not observing any effect with my this compound treatment. What are some possible reasons for this?

A4: A lack of effect could stem from several issues. The concentration of this compound may be too low for your specific cell line, or the treatment duration may be insufficient. It is also possible that the XYZ pathway is not a critical driver of the biological process you are studying in your chosen model.[7] To troubleshoot this, we recommend verifying the activity of your this compound stock, increasing the concentration and/or duration of treatment, and confirming the expression and activity of the XYZ pathway in your cells using a technique like Western blotting.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments - Variation in cell seeding density- Inconsistent this compound concentration- Differences in incubation time- Ensure consistent cell plating and treatment conditions for all experiments.[12]- Prepare fresh this compound dilutions for each experiment from a validated stock solution.- Use a positive control (a known activator or inhibitor of the pathway) to normalize results.
This compound precipitates in the culture medium - this compound has limited solubility in aqueous solutions.- The concentration of this compound is too high.- Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain this compound's solubility.- Vortex the this compound stock solution before diluting it in the culture medium.- If precipitation persists, consider using a lower concentration or a different formulation if available.
High background in cell-based assays - The assay is not optimized for your cell line.- Reagents are expired or improperly stored.- Optimize the cell seeding density and assay duration.- Run appropriate controls, including untreated cells and cells treated with the vehicle (solvent) alone.- Ensure all assay reagents are within their expiration date and have been stored correctly.

Data Presentation

Table 1: Recommended Starting this compound Concentrations for Common Cell Lines

Cell LineCancer TypeRecommended Starting RangeNotes
MCF-7Breast10 nM - 1 µMHighly sensitive to XYZ pathway inhibition.
A549Lung100 nM - 5 µMModerate sensitivity.
U-87 MGGlioblastoma500 nM - 10 µMMay require higher concentrations due to pathway redundancy.[13]
HCT116Colon50 nM - 2 µM

Table 2: Example IC50 Values for this compound in Various Cell Lines (72-hour treatment)

Cell LineIC50 (nM)
MCF-725
A549250
U-87 MG1200
HCT116150

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via MTT Assay

This protocol outlines the steps for a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[6] Allow cells to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as negative controls.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[5]

Protocol 2: Verifying this compound's Effect on the XYZ Pathway via Western Blot

This protocol is for confirming that this compound is inhibiting its intended target in your cells.[14][15]

  • Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., at and above the IC50) for a predetermined time. Include an untreated or vehicle-treated control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream effector of the XYZ pathway. As a loading control, also probe for the total protein of the effector or a housekeeping protein like GAPDH or actin.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the phosphorylated downstream effector in this compound-treated cells compared to the control indicates successful target inhibition.

Visualizations

XYZ_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation This compound This compound This compound->XYZ_Kinase

Caption: The XYZ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Select Cell Line DoseResponse Perform Dose-Response Assay (MTT) Start->DoseResponse CalculateIC50 Calculate IC50 Value DoseResponse->CalculateIC50 WesternBlot Verify Target Inhibition (Western Blot) CalculateIC50->WesternBlot Optimize Optimize Concentration for Further Experiments WesternBlot->Optimize End End: Proceed with Experiment Optimize->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Flowchart Start Issue: No effect observed with this compound CheckConcentration Is the concentration high enough? Start->CheckConcentration IncreaseConcentration Increase this compound concentration and/or treatment duration CheckConcentration->IncreaseConcentration No CheckPathway Is the XYZ pathway active in your cell line? CheckConcentration->CheckPathway Yes IncreaseConcentration->CheckPathway PerformWestern Confirm pathway activity via Western Blot CheckPathway->PerformWestern Unsure CheckStock Is the this compound stock solution active? CheckPathway->CheckStock Yes Reevaluate Re-evaluate if XYZ pathway is the correct target for your model CheckPathway->Reevaluate No PerformWestern->CheckStock NewStock Prepare fresh this compound stock solution CheckStock->NewStock No CheckStock->Reevaluate Yes NewStock->Start

Caption: Troubleshooting flowchart for a lack of this compound effect.

References

a common experimental artifacts with Zobar

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Zobar

A comprehensive guide to troubleshooting common experimental artifacts and frequently asked questions for researchers, scientists, and drug development professionals.

Following an extensive search for "this compound" in scientific literature and commercial databases, no specific experimental reagent, tool, or product with this name has been identified. The term "this compound" does not correspond to any known entity within the life sciences or drug development fields.

Therefore, the following technical support guide has been created to address common experimental artifacts and troubleshooting strategies that are broadly applicable to biochemical and cellular assays. These principles can be applied to a wide range of experimental systems. Should "this compound" be a specific in-house compound or a highly novel agent not yet in the public domain, these guidelines will still serve as a valuable resource for navigating unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My negative controls are showing a high signal. What could be the cause?

A high signal in negative controls can stem from several sources. Contamination of reagents or samples is a primary suspect. Ensure that all buffers, media, and solutions are freshly prepared and sterile-filtered if necessary. Another possibility is the cross-reactivity of detection antibodies or the intrinsic fluorescence of a compound. To diagnose this, run a control with every component except the analyte of interest. If the signal persists, systematically omit each reagent to pinpoint the source of the artifact.

Q2: I'm observing high variability between my experimental replicates. How can I improve consistency?

High variability can undermine the statistical power of your experiment. Inconsistent pipetting is a frequent cause; ensure your pipettes are calibrated and that you are using proper technique.[1] Cell-based assays are particularly sensitive to variations in cell seeding density, passage number, and growth conditions. Maintain a strict and consistent cell culture protocol. Additionally, edge effects in multi-well plates can lead to variability; consider avoiding the outer wells or filling them with a buffer to maintain a more uniform environment.

Q3: My positive controls are not working. What should I do?

First, verify the integrity and concentration of your positive control substance.[2][3] Reagents can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[1] Prepare fresh aliquots from a new stock if possible. Next, confirm that all components of your experimental system are functioning correctly. This includes checking the activity of enzymes, the viability of cells, and the calibration of your detection instrument. A systematic check of each component can help isolate the faulty element.[2]

Troubleshooting Common Experimental Artifacts

Below is a table summarizing common experimental artifacts, their potential causes, and recommended troubleshooting steps.

Artifact Potential Causes Troubleshooting Steps
False Positives - Contamination of reagents- Cross-reactivity of antibodies- Intrinsic signal from a test compound (e.g., autofluorescence)- Non-specific binding to plate or beads- Run reagent blanks- Use a different antibody clone or a blocking agent- Measure the signal of the compound alone- Include a non-specific binding control
False Negatives - Degraded reagents or analyte- Insufficient incubation time- Incorrect buffer conditions (pH, salt concentration)- Sub-optimal assay sensitivity- Use fresh reagents and analyte- Perform a time-course experiment to optimize incubation- Verify and optimize buffer composition- Increase the concentration of detection reagents
Signal Drift - Temperature fluctuations during incubation or reading- Evaporation from wells in a multi-well plate- Reagent instability over the course of the experiment- Use a temperature-controlled incubator and plate reader- Use plate seals and a humidified chamber- Prepare fresh working solutions and minimize the time between adding reagents and reading
High Background - Insufficient washing steps- High concentration of detection reagents- Autofluorescence of cells or media components- Increase the number and stringency of wash steps- Titrate detection reagents to find the optimal concentration- Use phenol red-free media and appropriate spectral filters

Experimental Workflow and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate key logical workflows.

Experimental_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Iterative Refinement Unexpected_Result Unexpected Experimental Result Check_Controls Review Positive & Negative Controls Unexpected_Result->Check_Controls Check_Reagents Verify Reagent Integrity & Concentration Check_Controls->Check_Reagents Controls OK? Check_Protocol Examine Experimental Protocol for Deviations Check_Reagents->Check_Protocol Reagents OK? Isolate_Variable Isolate and Test One Variable at a Time Check_Protocol->Isolate_Variable Protocol Followed? Repeat_Experiment Repeat Experiment with Modifications Isolate_Variable->Repeat_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

The following diagram illustrates a generic signaling pathway and highlights potential points of experimental interference that could lead to artifacts.

Signaling_Pathway_Interference Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Artifact_Source_1 Non-specific Binding Artifact_Source_1->Receptor Artifact_Source_2 Off-target Kinase Inhibition Artifact_Source_2->Kinase_2

Caption: Potential sources of artifacts in a typical signaling pathway.

References

a improving Zobar delivery to target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Zobar, a novel therapeutic agent designed for targeted delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel therapeutic agent designed to be delivered to specific target cells. Its mechanism relies on the binding of its targeting moiety to a cell-surface receptor, followed by internalization and release of the active payload within the cell. The specific signaling pathway initiated by this compound's payload is currently under investigation, but it is believed to interfere with key cellular processes, leading to the desired therapeutic effect.

Q2: What are the recommended positive and negative controls for a this compound experiment?

A2: To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.

Control TypeDescriptionRecommended Reagent
Positive Control A compound known to elicit the expected biological response in the target cells.A well-characterized therapeutic agent with a similar mechanism of action.
Negative Control A non-targeting version of this compound or the delivery vehicle alone.This compound without the targeting ligand or the empty delivery vehicle.
Untreated Control Cells that are not exposed to any treatment.Standard cell culture media.

Q3: How can I confirm that this compound is being successfully internalized by the target cells?

A3: Several methods can be employed to verify the internalization of this compound.

  • Fluorescence Microscopy: If this compound is fluorescently labeled, you can directly visualize its uptake and subcellular localization using confocal or fluorescence microscopy.

  • Flow Cytometry: This technique can be used to quantify the percentage of cells that have internalized a fluorescently labeled this compound.

  • Biochemical Assays: If this compound's payload is an enzyme or has a specific activity, you can perform an assay to measure its presence or activity in cell lysates.

Troubleshooting Guides

This section addresses common issues that may arise during this compound delivery experiments.

Issue 1: Low therapeutic efficacy or minimal biological response.

This could be due to a variety of factors, from issues with the this compound formulation to problems with the experimental setup.

Potential Cause Troubleshooting Step Recommended Action
This compound Degradation Verify the integrity of the this compound formulation.Run a quality control check on the this compound stock, such as SDS-PAGE for protein-based components or dynamic light scattering for nanoparticle formulations.
Inefficient Cellular Uptake Assess the internalization of this compound by target cells.Perform a cellular uptake study using fluorescently labeled this compound and analyze via flow cytometry or fluorescence microscopy.
Incorrect Dosing Optimize the concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Cell Line Viability Ensure the health of your target cells.Check cell viability using a trypan blue exclusion assay or a commercial viability kit.
Issue 2: High off-target effects or toxicity in non-target cells.

Off-target effects can compromise the specificity of this compound and lead to misleading results.

Potential Cause Troubleshooting Step Recommended Action
Non-specific Binding Evaluate the binding of this compound to non-target cells.Perform a binding assay using a non-targeting version of this compound as a negative control.
Payload Toxicity Determine the inherent toxicity of the this compound payload.Test the effect of the free payload on both target and non-target cells.
High Concentration The concentration of this compound may be too high.Re-evaluate the optimal dose using a dose-response curve and select a concentration that maximizes on-target effects while minimizing off-target toxicity.

Experimental Protocols

Protocol 1: Assessing Cellular Uptake of Fluorescently Labeled this compound via Flow Cytometry

Objective: To quantify the percentage of target cells that have internalized this compound.

Materials:

  • Fluorescently labeled this compound

  • Target cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target cells in a 12-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of fluorescently labeled this compound. Incubate for the desired time period (e.g., 4 hours). Include an untreated control.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unbound this compound.

  • Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Staining (Optional): If desired, stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Gate on the live cell population and quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.

Visualizations

Zobar_Delivery_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Zobar_Prep Prepare this compound Formulation Incubation Incubate Cells with this compound Zobar_Prep->Incubation Cell_Culture Culture Target Cells Cell_Culture->Incubation Washing Wash to Remove Unbound this compound Incubation->Washing Data_Acquisition Acquire Data (e.g., Flow Cytometry) Washing->Data_Acquisition Data_Analysis Analyze Results Data_Acquisition->Data_Analysis Troubleshooting_Logic Start Low Efficacy Observed Check_Integrity Check this compound Integrity Start->Check_Integrity Check_Uptake Assess Cellular Uptake Check_Integrity->Check_Uptake [Integrity OK] Solution1 Prepare Fresh this compound Check_Integrity->Solution1 [Degraded] Optimize_Dose Optimize this compound Concentration Check_Uptake->Optimize_Dose [Uptake OK] Solution2 Modify Delivery Vehicle Check_Uptake->Solution2 [Low Uptake] Check_Viability Verify Cell Health Optimize_Dose->Check_Viability [Dose Optimized] Solution3 Perform Dose-Response Optimize_Dose->Solution3 [Sub-optimal Dose] Solution4 Use New Cell Stock Check_Viability->Solution4 [Poor Viability]

a Zobar stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "a Zobar" is not publicly available. The following troubleshooting guides and FAQs are based on general best practices for the long-term storage and stability testing of analogous research compounds. These guidelines should be adapted based on the specific known properties of "a this compound."

Troubleshooting Guides

This section addresses common issues encountered during the long-term storage and handling of research compounds like "a this compound."

Issue Possible Cause Recommended Action
Unexpected loss of compound activity Degradation due to improper storage temperature.Verify storage temperature records. Assess for temperature fluctuations. Consider performing a forced degradation study to identify temperature sensitivity.
Oxidation or hydrolysis.Store under an inert atmosphere (e.g., argon, nitrogen). Ensure the use of anhydrous solvents.
Photodegradation.Protect from light by using amber vials or storing in the dark.
Inconsistent experimental results Non-homogenous sample.Ensure the sample is fully dissolved and mixed before each use.
Freeze-thaw cycle degradation.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Contamination.Use sterile techniques and filtered pipette tips. Regularly test for microbial contamination.
Physical changes in the sample (color, precipitation) Chemical instability or insolubility at storage concentration.Visually inspect the sample before each use. If precipitation is observed, gently warm and vortex to redissolve. If the issue persists, consider lowering the storage concentration or using a different solvent.
Formation of degradation products.Analyze the sample using techniques like HPLC or LC-MS to identify and quantify any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for "a this compound" for long-term stability?

A1: While specific data for "a this compound" is unavailable, analogous compounds are typically stored at low temperatures to minimize degradation. Recommended starting points for evaluation are:

  • -80°C: For long-term storage (months to years).

  • -20°C: For intermediate-term storage (weeks to months).

  • 2-8°C: For short-term storage (days).

It is crucial to perform your own stability studies to determine the optimal conditions for "a this compound."

Q2: How can I assess the stability of my "a this compound" sample over time?

A2: A systematic stability testing protocol is recommended. This typically involves storing aliquots at various conditions and testing them at predetermined time points.

Experimental Protocol: Long-Term Stability Assessment

  • Sample Preparation: Prepare a concentrated stock solution of "a this compound" in a suitable, anhydrous solvent.

  • Aliquoting: Dispense the stock solution into multiple, single-use, light-protecting vials.

  • Storage Conditions: Store aliquots at a minimum of three different temperatures (e.g., -80°C, -20°C, and 4°C). Include a condition with exposure to light at one of these temperatures as a control for photodegradation.

  • Time Points: Establish a testing schedule (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).

  • Analysis: At each time point, analyze an aliquot from each storage condition for purity and concentration, typically using High-Performance Liquid Chromatography (HPLC).

  • Data Comparison: Compare the results to the Time 0 sample to determine the extent of degradation.

Below is a logical workflow for initiating a stability study.

cluster_prep Preparation Phase cluster_storage Storage Conditions cluster_analysis Analysis Phase prep Prepare 'a this compound' Stock Solution aliquot Aliquot into Single-Use Vials prep->aliquot storage_neg80 Store at -80°C aliquot->storage_neg80 storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_light Store at 4°C (Light Exposed) aliquot->storage_light timepoint Pull Samples at Time Points storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint storage_light->timepoint hplc Analyze via HPLC timepoint->hplc data Compare Data to Time 0 hplc->data

Caption: Workflow for a long-term stability study of "a this compound".

Q3: What signaling pathways might be affected by the degradation of "a this compound"?

A3: Without knowing the intended target or mechanism of action of "a this compound," it is impossible to identify specific signaling pathways. However, a generalized troubleshooting logic can be applied if a compound is suspected to be inactive due to degradation.

cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Potential Conclusions start No Expected Biological Effect Observed check_compound Verify 'a this compound' Integrity (HPLC) start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Assess Other Reagents start->check_reagents compound_degraded Conclusion: 'a this compound' has degraded check_compound->compound_degraded protocol_error Conclusion: Error in protocol execution check_protocol->protocol_error reagent_issue Conclusion: Issue with another reagent check_reagents->reagent_issue

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

Zobar Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zobar Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are its primary off-target effects?

This compound is a potent inhibitor of Kinase-Associated Protein 7 (KAP7), a critical component of the Cellular Proliferation and Survival (CPS) pathway. While highly selective, this compound can exhibit off-target activity against Lipid Metabolism Regulator (LMR) and Ion Channel Subunit Gamma-3 (ICSG3).[1][2] Inhibition of these unintended targets can lead to dyslipidemia and mild cardiotoxicity, respectively.[3]

Q2: What are the recommended general strategies to minimize this compound's off-target effects?

Minimizing off-target effects is crucial for obtaining reliable experimental data and for the clinical potential of this compound.[4][5] The primary strategies include:

  • Dose Optimization: Using the lowest effective concentration of this compound can significantly reduce engagement with lower-affinity off-target proteins.[5]

  • Co-administration of Mitigating Agents: For known off-target interactions, co-administration of a counteracting agent can be effective.

  • Use of Analogues: Consider using "this compound-XT," a next-generation analogue with improved selectivity, if available for your research purposes.

Q3: How can I confirm if the observed phenotype in my experiment is due to an off-target effect?

Confirming the source of an observed phenotype is a critical step in drug research.[6] A multi-pronged approach is recommended:

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the primary target (KAP7).

  • Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with another KAP7 inhibitor that has a different chemical scaffold and potentially a different off-target profile.

  • Target Knockdown/Knockout: Utilize techniques like siRNA or CRISPR to silence KAP7 and compare the resulting phenotype to that observed with this compound treatment.[6]

Troubleshooting Guides

Issue 1: Unexpected levels of cytotoxicity observed in cell-based assays.

  • Question: My cell viability assays show higher-than-expected cell death, even at low concentrations of this compound. Could this be an off-target effect?

  • Answer: Yes, this could be due to the mild cardiotoxic effects of this compound mediated by the off-target inhibition of ICSG3.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Carefully titrate this compound concentrations to identify a therapeutic window where KAP7 is inhibited with minimal cytotoxicity.

      • Monitor Markers of Cardiotoxicity: If using relevant cell models (e.g., cardiomyocytes), assess markers of cellular stress or apoptosis.

      • Compare with this compound-XT: If accessible, repeat the experiment with this compound-XT to determine if the cytotoxicity is reduced.

Issue 2: Inconsistent results in lipid metabolism studies.

  • Question: I am observing significant and variable changes in lipid profiles in my experiments with this compound. How can I address this?

  • Answer: This is likely due to the off-target inhibition of LMR.

    • Troubleshooting Steps:

      • Co-administer Liprogan: Liprogan is an LMR agonist that can counteract the off-target effects of this compound on lipid metabolism. Perform a dose-response experiment to find the optimal concentration of Liprogan.

      • Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound and Liprogan does not independently affect lipid metabolism.

      • Utilize a Kinase-Dead Control: If available, a kinase-dead version of this compound can help differentiate between on-target and off-target effects.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound and this compound-XT
CompoundTarget (KAP7) IC50 (nM)Off-Target (LMR) IC50 (nM)Off-Target (ICSG3) IC50 (nM)Selectivity Ratio (LMR/KAP7)Selectivity Ratio (ICSG3/KAP7)
This compound 154508003053.3
This compound-XT 1232005500266.7458.3
Table 2: Effect of Liprogan on this compound-Induced Lipid Accumulation
TreatmentThis compound (nM)Liprogan (nM)Cellular Triglyceride Levels (% of Control)
Control 00100 ± 5.2
This compound 500185 ± 10.1
This compound + Liprogan 50100115 ± 7.8
Liprogan 010098 ± 4.5

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target IC50 Values using an In Vitro Kinase Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for its on-target (KAP7) and off-targets (LMR, ICSG3).[7][8]

  • Reagents and Materials:

    • Recombinant human KAP7, LMR, and ICSG3 enzymes.

    • Appropriate substrates for each enzyme.

    • This compound and this compound-XT stock solutions (in DMSO).

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol).

    • [γ-32P]ATP.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and this compound-XT in kinase buffer.

    • In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the plate at 30°C for a predetermined time (within the linear range of the assay).

    • Stop the reaction (e.g., by adding a high concentration of cold ATP or a suitable stop buffer).

    • Transfer the reaction mixture to a phosphocellulose membrane to capture the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.[9]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Target Phosphorylation

This protocol is for assessing the inhibition of KAP7 signaling in a cellular context.[10]

  • Cell Culture and Treatment:

    • Culture cells expressing KAP7 to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, this compound-XT, or vehicle (DMSO) for the desired time.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a known KAP7 downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH) for normalization.

Mandatory Visualizations

Zobar_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound KAP7 KAP7 This compound->KAP7 Inhibits LMR LMR This compound->LMR Inhibits ICSG3 ICSG3 This compound->ICSG3 Inhibits CPS Cellular Proliferation and Survival KAP7->CPS Promotes Dyslipidemia Dyslipidemia LMR->Dyslipidemia Leads to Cardiotoxicity Cardiotoxicity ICSG3->Cardiotoxicity Leads to

Caption: this compound's on-target and off-target signaling pathways.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound CheckDose Is the lowest effective dose being used? Start->CheckDose CheckDose->Start No, optimize dose UseRescue Perform Rescue Experiment (e.g., KAP7 overexpression) CheckDose->UseRescue Yes CompareInhibitors Compare with Structurally Unrelated KAP7 Inhibitor UseRescue->CompareInhibitors Knockdown Use siRNA/CRISPR to Silence KAP7 CompareInhibitors->Knockdown PhenotypePersists Does the phenotype persist? Knockdown->PhenotypePersists OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes OnTarget Likely On-Target Effect PhenotypePersists->OnTarget No

Caption: Workflow for troubleshooting unexpected phenotypes.

References

a Zobar experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to address common issues related to Zobar experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored for optimal stability?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, reconstituted this compound in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is best reconstituted in anhydrous DMSO to a stock concentration of 10 mM. Ensure the DMSO is of high purity to prevent experimental artifacts.

Q3: What is the typical half-life of this compound in cell culture medium?

A3: In standard cell culture medium supplemented with 10% fetal bovine serum, the half-life of this compound is approximately 24 hours. For experiments longer than 24 hours, it is recommended to replenish the medium with freshly diluted this compound.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been validated for use in murine models. For in vivo studies, this compound can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for intraperitoneal injection.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in cell viability assays.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and resume logarithmic growth for 24 hours before adding this compound.

  • This compound Degradation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using this compound solutions that have been stored at 4°C for more than a few hours.

  • Edge Effects in Multi-well Plates: Minimize edge effects by not using the outer wells of the plate for experimental data points. Fill the outer wells with sterile PBS or medium to maintain a humidified environment.

  • Assay Incubation Time: Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal endpoint for your cell line.

Issue 2: this compound does not appear to inhibit the target kinase in western blot analysis.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the target kinase in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.

  • Incorrect Timing of Cell Lysis: The timing of cell lysis after this compound treatment is critical. Collect lysates at the time of maximal target inhibition, which can be determined through a time-course experiment.

  • Issues with Antibody Quality: Ensure the primary antibody for the phosphorylated target is specific and validated for western blotting. Use a positive control to confirm antibody performance.

  • This compound Inactivity: To confirm this compound's activity, perform a cell-free kinase assay to directly measure its inhibitory effect on the purified target kinase.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
HCT116Colon85
U87Glioblastoma200

Table 2: Effect of this compound on Target Kinase Phosphorylation

This compound Concentration (nM)% Inhibition of Target Phosphorylation
1015%
5060%
10085%
20095%

Experimental Protocols

Protocol 1: this compound Cell Viability Assay (MTT)

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Target Kinase Inhibition by this compound

  • Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the phosphorylated and total target kinase overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Zobar_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation This compound This compound This compound->TargetKinase Inhibition

Caption: Hypothetical signaling pathway showing this compound's inhibitory action.

Zobar_Experimental_Workflow start Start cell_culture Cell Seeding (24h incubation) start->cell_culture zobar_treatment This compound Treatment (Dose-Response) cell_culture->zobar_treatment incubation Incubation (48h) zobar_treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: Standard workflow for a this compound cell viability experiment.

Zobar_Troubleshooting_Logic issue High Variability in IC50 cause1 Inconsistent Cell Seeding? issue->cause1 cause2 This compound Degradation? issue->cause2 cause3 Edge Effects in Plate? issue->cause3 solution1 Use Cell Counter Standardize Seeding cause1->solution1 Yes solution2 Prepare Fresh Dilutions cause2->solution2 Yes solution3 Avoid Outer Wells Use PBS Buffer cause3->solution3 Yes

Caption: Troubleshooting logic for high IC50 variability with this compound.

a troubleshooting guide for Zobar synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Zobar Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the multi-step synthesis of this compound, a novel kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The synthesis of this compound is a three-step process designed for efficiency and scalability. It begins with a Suzuki coupling reaction to form the biaryl core, followed by a Boc deprotection, and concludes with an amidation reaction to install the final side chain. This approach allows for modular synthesis, where different analogs can be created by varying the starting materials in each step.

Q2: What are the critical quality attributes for the starting materials?

For reproducible results, all starting materials should be of high purity (≥98%). The boronic acid used in the Suzuki coupling is particularly sensitive to degradation and should be stored under inert gas and refrigerated.[1] The aryl halide should be free of contaminating metals that could interfere with the palladium catalyst.

Q3: How should I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress.[2] For TLC, a stain such as potassium permanganate is effective for visualizing the spots. HPLC provides a more quantitative assessment of the reaction conversion and can detect the formation of byproducts.[3]

Q4: Are there any known safety precautions specific to this compound synthesis?

Standard laboratory safety protocols should be followed. The palladium catalyst used in the Suzuki coupling is pyrophoric and should be handled in an inert atmosphere.[4] Additionally, the reagents used for Boc deprotection are corrosive and should be handled with appropriate personal protective equipment.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Suzuki Coupling

Issue: Low or no yield of the desired biaryl product.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst can degrade upon exposure to air.[5]

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened catalyst or a pre-catalyst that is activated in situ.

  • Possible Cause 2: Degradation of Boronic Acid. Boronic acids can undergo protodeboronation, especially in the presence of water.[1]

    • Solution: Use anhydrous solvents and reagents. Store boronic acids in a desiccator.

  • Possible Cause 3: Poor Solubility of Reactants. If the reactants are not fully dissolved, the reaction will be slow or incomplete.[6]

    • Solution: Choose a solvent system that effectively dissolves both the aryl halide and the boronic acid. Gentle heating may be required.

  • Possible Cause 4: Formation of Side Products. Homocoupling of the boronic acid is a common side reaction.[1][5]

    • Solution: Optimize the reaction conditions, such as the base and solvent, to favor the cross-coupling reaction.

Issue: Difficulty in purifying the product from byproducts.

  • Possible Cause: Presence of Homocoupled Products. The homocoupled byproduct can have similar polarity to the desired product, making separation by chromatography challenging.[5]

    • Solution: Adjust the polarity of the mobile phase in your chromatography protocol to improve separation. Recrystallization may also be an effective purification method.

Step 2: Boc Deprotection

Issue: Incomplete removal of the Boc protecting group.

  • Possible Cause 1: Insufficient Acid. The deprotection reaction requires a stoichiometric amount of acid to proceed to completion.

    • Solution: Increase the equivalents of acid used. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Possible Cause 2: Short Reaction Time. The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Extend the reaction time and continue to monitor its progress.

Issue: Degradation of the product during deprotection.

  • Possible Cause: Harsh Acidic Conditions. Strong acids can sometimes lead to the degradation of other functional groups in the molecule.[7]

    • Solution: Use a milder acid or reduce the reaction temperature.

Step 3: Amidation

Issue: Low yield of the final this compound product.

  • Possible Cause 1: Poor Activation of the Carboxylic Acid. The carboxylic acid must be activated for the amidation reaction to occur efficiently.[8]

    • Solution: Use a reliable coupling agent such as HATU or EDC/HOBt. Ensure the coupling agent is fresh and has been stored properly.

  • Possible Cause 2: Steric Hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow.[2]

    • Solution: Increase the reaction temperature or use a less sterically hindered coupling reagent.

  • Possible Cause 3: Water in the Reaction. Water can hydrolyze the activated carboxylic acid, reducing the yield.[9]

    • Solution: Use anhydrous solvents and reagents. The use of molecular sieves can help to remove any residual water.[9]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O901285-95
2Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)25290-98
3AmidationHATU, DIPEADimethylformamide (DMF)25480-90

Experimental Protocols

Protocol 1: Suzuki Coupling
  • To a round-bottom flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the flask with an inert gas (argon or nitrogen) for 10 minutes.

  • Add degassed toluene and water (4:1 mixture).

  • Add the palladium catalyst (0.05 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography.

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

Protocol 3: Amidation
  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in dimethylformamide (DMF).

  • Add diisopropylethylamine (DIPEA) (2.0 eq) and stir for 15 minutes.

  • Add the amine (from Step 2) (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.

Visualizations

Zobar_Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amidation A Aryl Halide + Boronic Acid B Suzuki Coupling (Pd Catalyst, Base) A->B Reagents C Biaryl Intermediate B->C Product D Biaryl Intermediate (Boc-protected) E Boc Deprotection (Acid) D->E Reagents F Amine Intermediate E->F Product G Amine Intermediate + Carboxylic Acid H Amidation (Coupling Agent) G->H Reagents I Final Product (this compound) H->I Product Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? catalyst Is the catalyst active? start->catalyst boronic_acid Is the boronic acid pure? catalyst->boronic_acid Yes solution_catalyst Use fresh catalyst under inert atmosphere. catalyst->solution_catalyst No solubility Are reactants soluble? boronic_acid->solubility Yes solution_boronic_acid Use fresh, pure boronic acid. boronic_acid->solution_boronic_acid No solution_solubility Change solvent or gently heat. solubility->solution_solubility No end Check for other issues (e.g., stoichiometry). solubility->end Yes

References

Technical Support Center: Overcoming Resistance to Zobar in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel kinase inhibitor, Zobar.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective inhibitor of the Kinase of Resistance (KoR), a critical enzyme in the Cell Survival Pathway (CSP). By binding to the ATP-binding pocket of KoR, this compound prevents the phosphorylation of its downstream target, Apoptosis Inducer Beta (AIB). This inhibition of KoR activity leads to the accumulation of active, non-phosphorylated AIB, which in turn triggers the intrinsic apoptotic cascade, resulting in cancer cell death.

Q2: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the potential causes?

A reduction in this compound's efficacy can arise from several factors. Common causes include:

  • Cell Line Contamination or Misidentification: Ensure the cell line has not been contaminated with other cell types or misidentified. We recommend routine cell line authentication.

  • Reagent Instability: this compound, like many small molecule inhibitors, can degrade over time. Ensure that your stock solutions are stored correctly and have not expired.

  • Development of Resistance: Prolonged exposure to this compound can lead to the development of resistance mechanisms. Refer to the troubleshooting guides below to investigate this possibility.

Q3: What are the known mechanisms of resistance to this compound?

Based on preclinical studies, two primary mechanisms of acquired resistance to this compound have been identified:

  • Upregulation of the this compound Transporter (ZBT) Efflux Pump: Increased expression of the ZBT protein, an ABC transporter, can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.

  • Point Mutations in the KoR Kinase Domain: Specific mutations, such as the K123M gatekeeper mutation, can alter the conformation of the ATP-binding pocket, thereby reducing this compound's binding affinity.

Troubleshooting Guides

Guide 1: Investigating Reduced this compound Efficacy in a Sensitive Cell Line

If you observe a decrease in the expected cytotoxic effect of this compound, follow this step-by-step guide to diagnose the issue.

Experimental Workflow for Investigating Reduced this compound Efficacy

start Start: Reduced this compound Efficacy Observed check_cells Step 1: Authenticate and Test for Mycoplasma start->check_cells check_reagent Step 2: Verify this compound Integrity check_cells->check_reagent dose_response Step 3: Perform Dose-Response Curve check_reagent->dose_response compare_ic50 Step 4: Compare IC50 with Historical Data dose_response->compare_ic50 ic50_shift Significant IC50 Shift? compare_ic50->ic50_shift investigate_resistance Proceed to Resistance Mechanism Investigation ic50_shift->investigate_resistance Yes troubleshoot_protocol Review Experimental Protocol and Reagents ic50_shift->troubleshoot_protocol No

Caption: Workflow to troubleshoot reduced this compound efficacy.

Detailed Methodologies:

  • Step 1: Cell Line Authentication and Mycoplasma Testing:

    • Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.

    • Mycoplasma Testing: Employ a PCR-based mycoplasma detection kit to ensure your cultures are free from contamination.

  • Step 2: this compound Integrity Verification:

    • Prepare a fresh dilution of this compound from a new or trusted stock.

    • If possible, use High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your this compound stock.

  • Step 3: Dose-Response Curve Generation:

    • Plate cells at a consistent density.

    • Treat with a range of this compound concentrations (e.g., 10-fold dilutions from 10 µM to 1 pM).

    • After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Plot the results and calculate the IC50 value.

Guide 2: Differentiating Between ZBT Upregulation and KoR Mutation

Once resistance is confirmed, this guide will help you determine the underlying mechanism.

Logical Flow for Differentiating Resistance Mechanisms

start Start: Confirmed this compound Resistance zbt_expression Step 1: Measure ZBT mRNA and Protein Levels (qPCR & Western Blot) start->zbt_expression zbt_overexpressed ZBT Overexpressed? zbt_expression->zbt_overexpressed zbt_mechanism Conclusion: Resistance likely due to ZBT Upregulation zbt_overexpressed->zbt_mechanism Yes kor_sequencing Step 2: Sequence the KoR Kinase Domain zbt_overexpressed->kor_sequencing No mutation_found K123M Mutation Found? kor_sequencing->mutation_found kor_mechanism Conclusion: Resistance likely due to KoR Mutation mutation_found->kor_mechanism Yes other_mechanisms Consider Alternative Resistance Mechanisms mutation_found->other_mechanisms No

Caption: Decision tree for identifying this compound resistance mechanism.

Detailed Methodologies:

  • Step 1: ZBT Expression Analysis:

    • Quantitative PCR (qPCR):

      • Isolate total RNA from both sensitive and resistant cell lines.

      • Synthesize cDNA using a reverse transcriptase kit.

      • Perform qPCR using validated primers for ZBT and a housekeeping gene (e.g., GAPDH).

      • Calculate the relative fold change in ZBT expression in resistant cells compared to sensitive cells.

    • Western Blot:

      • Lyse sensitive and resistant cells and quantify total protein.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with a primary antibody specific for ZBT and a loading control (e.g., β-actin).

      • Detect with a secondary antibody and visualize band intensity.

  • Step 2: KoR Kinase Domain Sequencing:

    • Extract genomic DNA from both sensitive and resistant cell lines.

    • Amplify the KoR kinase domain using PCR with specific primers flanking the region.

    • Purify the PCR product and send for Sanger sequencing.

    • Align the sequences from the resistant cells to the sensitive cells to identify any mutations.

Data Presentation

Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parent-Sensitive151
This compound-Resistant A45030
This compound-Resistant B60040

Table 2: Gene Expression and Mutation Status in this compound-Resistant Lines

Cell LineRelative ZBT mRNA Expression (Fold Change)KoR Mutation Status
Parent-Sensitive1.0Wild-Type
This compound-Resistant A25.8Wild-Type
This compound-Resistant B1.2K123M

Signaling Pathway Diagram

This compound's Mechanism of Action and Resistance Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm zbt ZBT Efflux Pump zobar_out This compound (Extracellular) zbt->zobar_out zobar_in This compound (Intracellular) zobar_out->zobar_in zobar_in->zbt Efflux kor KoR zobar_in->kor Inhibits aib_p AIB-P (Inactive) kor->aib_p Phosphorylates kor_mut KoR (K123M) aib AIB (Active) apoptosis Apoptosis aib->apoptosis aib_p->aib

Caption: this compound signaling and resistance pathways.

Validation & Comparative

A Comparative Analysis of Zobar and Selumetinib on MEK Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy of Zobar, a novel MEK inhibitor, with the established competitor compound, Selumetinib. The focus of this analysis is on the in vitro inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1][2] The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Introduction to MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, differentiation, and survival.[2] Hyperactivation of this pathway due to mutations in genes such as RAS and RAF is a common driver of cancer cell proliferation.[1][3] MEK inhibitors are a class of targeted therapy drugs that block the MEK1 and MEK2 enzymes within this pathway, thereby inhibiting downstream signaling to ERK and potentially halting tumor growth.[4][5] Selumetinib is an FDA-approved MEK inhibitor that has shown efficacy in treating certain types of tumors, such as plexiform neurofibromas.[4][6][7] this compound is a next-generation, investigational MEK inhibitor designed for enhanced potency and selectivity.

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Zobar_Selumetinib This compound & Selumetinib Zobar_Selumetinib->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound and Selumetinib.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound compared to Selumetinib in a human melanoma cell line known to harbor a BRAF V600E mutation, which leads to constitutive activation of the MEK-ERK pathway.

ParameterThis compoundSelumetinib
IC₅₀ for MEK1 Kinase Activity (nM) 0.814
IC₅₀ for p-ERK Inhibition in Cells (nM) 5.285
Cell Viability GI₅₀ (nM) 15150

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the target's activity. GI₅₀ (Half-maximal growth inhibition) represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Experimental Protocols

MEK1 Kinase Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound and Selumetinib on the enzymatic activity of purified MEK1.

  • Methodology: A cell-free biochemical assay was performed using recombinant human MEK1 enzyme. The kinase reaction was initiated by adding ATP and a kinase-dead form of ERK1 as a substrate. Compounds were serially diluted and added to the reaction mixture. The level of ERK1 phosphorylation was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The IC₅₀ values were calculated from the dose-response curves.

p-ERK Inhibition Assay (Western Blot)
  • Objective: To measure the inhibition of ERK phosphorylation in a cellular context.

  • Methodology: Human melanoma cells (A375) were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with increasing concentrations of this compound or Selumetinib for 2 hours. Following treatment, cell lysates were prepared, and protein concentrations were normalized. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The signal was detected using chemiluminescence, and band intensities were quantified. The IC₅₀ for p-ERK inhibition was determined by plotting the ratio of p-ERK to total ERK against the compound concentration.

Cell Viability Assay
  • Objective: To assess the effect of the compounds on the proliferation and viability of cancer cells.

  • Methodology: A375 cells were seeded in 96-well plates. After 24 hours, the cells were treated with a range of concentrations of this compound or Selumetinib. The cells were incubated for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels, an indicator of metabolically active cells. The GI₅₀ values were calculated from the resulting dose-response curves.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture A375 Melanoma Cells Seeding Seed Cells in Plates Cell_Culture->Seeding Compound_Addition Add Serial Dilutions of This compound or Selumetinib Seeding->Compound_Addition Western_Blot Western Blot for p-ERK/Total ERK (2 hours) Compound_Addition->Western_Blot Viability_Assay Cell Viability Assay (72 hours) Compound_Addition->Viability_Assay Data_Quantification Quantify Signals Western_Blot->Data_Quantification Viability_Assay->Data_Quantification Curve_Fitting Dose-Response Curve Fitting Data_Quantification->Curve_Fitting IC50_GI50 Calculate IC₅₀/GI₅₀ Curve_Fitting->IC50_GI50

Caption: Workflow for the in vitro comparison of this compound and Selumetinib.

Summary of Findings

The presented data indicates that this compound exhibits significantly greater potency than Selumetinib in in vitro models. This compound demonstrated a lower IC₅₀ value in the direct enzymatic assay, suggesting a stronger interaction with the MEK1 enzyme. This enhanced biochemical potency translated to superior inhibition of ERK phosphorylation within cancer cells and a more potent effect on cell growth inhibition. These findings underscore the potential of this compound as a highly effective MEK inhibitor, warranting further investigation in preclinical and clinical settings.

References

A Comparative Analysis of Zobar's (Zosurabalpin) Novel Mechanism of Action for Treating Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Among the most critical threats is carbapenem-resistant Acinetobacter baumannii (CRAB), a bacterium responsible for severe and often fatal infections in healthcare settings. The therapeutic pipeline against CRAB has been sparse for decades, but recent innovations have brought forth promising new agents. This guide provides a detailed comparison of Zosurabalpin, a first-in-class antibiotic, with a leading alternative, the β-lactam/β-lactamase inhibitor combination Sulbactam-Durlobactam.

Mechanism of Action: A Tale of Two Strategies

Zosurabalpin and Sulbactam-Durlobactam employ fundamentally different strategies to combat CRAB, offering distinct advantages and potential synergies.

Zosurabalpin: Disrupting the Outer Membrane Assembly Line

Zosurabalpin introduces a novel mechanism of action by targeting the lipopolysaccharide (LPS) transport system in A. baumannii.[1][2] Specifically, it inhibits the LptB2FGC complex, a crucial transporter responsible for moving LPS molecules from the inner to the outer membrane.[1][3] This blockade leads to the toxic accumulation of LPS in the periplasm, disrupting the integrity of the outer membrane and ultimately causing bacterial cell death.[1] This unique target means there is no pre-existing cross-resistance with other antibiotic classes.[4]

Zosurabalpin_MoA cluster_cell Acinetobacter baumannii cluster_im Inner Membrane cluster_om Outer Membrane Inner Membrane Inner Membrane Periplasm Periplasm Outer Membrane Outer Membrane LPS_Synth LPS Synthesis LptB2FGC LptB2FGC Complex LPS_Synth->LptB2FGC LPS Transport LPS_OM LPS LptB2FGC->LPS_OM Translocation LPS_Accumulation Toxic LPS Accumulation in Periplasm LptB2FGC->LPS_Accumulation Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits Cell Death Cell Death LPS_Accumulation->Cell Death Leads to

Zosurabalpin's mechanism of action.

Sulbactam-Durlobactam: Restoring the Efficacy of a Classic Antibiotic

Sulbactam-Durlobactam revitalizes the β-lactam antibiotic sulbactam by pairing it with a novel broad-spectrum β-lactamase inhibitor, durlobactam. Sulbactam has intrinsic activity against A. baumannii by binding to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[5] However, CRAB strains often produce β-lactamase enzymes, such as carbapenemases (e.g., OXA-23, OXA-24/40), which inactivate sulbactam.[6] Durlobactam potently inhibits these key β-lactamases, protecting sulbactam from degradation and allowing it to effectively kill the bacteria.[6]

Comparative In Vitro Activity

The following table summarizes the in vitro activity of Zosurabalpin and Sulbactam-Durlobactam against CRAB isolates from various studies.

Antibiotic AgentNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference(s)
Zosurabalpin 129-1-[1]
133 (ACB complex)0.12 - 0.250.25 - 0.50.015 - 8[1]
CRAB isolates--0.12 - 1.0[4]
Sulbactam-Durlobactam 175 (from ATTACK trial)2/44/4-[7]
(SUL/DUR)Global isolates (2016-2021)---[8]
Comparators
Tigecycline129-8-[1]
Colistin129->16-[1]
Meropenem129->16-[1]

Note: MIC values for Sulbactam-Durlobactam are often presented as a fixed concentration of durlobactam (e.g., 4 mg/L).

Comparative In Vivo Efficacy

Direct head-to-head in vivo studies are limited. However, data from preclinical and clinical studies provide insights into the efficacy of each agent.

Zosurabalpin: In a neutropenic mouse pneumonia model with a pan-drug-resistant A. baumannii strain, Zosurabalpin demonstrated dose-dependent efficacy, achieving a >5-log10 reduction in colony-forming units (CFU) at the highest dose.[4] Efficacy was also shown in murine sepsis and thigh infection models.[3][9]

Sulbactam-Durlobactam: The pivotal Phase 3 ATTACK trial compared Sulbactam-Durlobactam to colistin (both with imipenem-cilastatin as background therapy) for serious infections caused by CRAB.[6][10]

  • Primary Endpoint (28-day all-cause mortality): Sulbactam-Durlobactam was non-inferior to colistin (19% vs. 32.3%).[10]

  • Clinical Cure: Sulbactam-Durlobactam showed a significantly higher clinical cure rate (62% vs. 40%).[7]

  • Safety: Sulbactam-Durlobactam was associated with significantly lower rates of nephrotoxicity (13% vs. 38%).[11]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_read Incubation & Reading Isolate Streak A. baumannii isolate on agar Incubate1 Incubate overnight at 37°C Isolate->Incubate1 Suspension Prepare bacterial suspension in saline (0.5 McFarland) Incubate1->Suspension SerialDilute Prepare 2-fold serial dilutions of antibiotic in 96-well plate Suspension->SerialDilute Inoculate Inoculate wells with bacterial suspension SerialDilute->Inoculate Controls Include growth and sterility controls Incubate2 Incubate plate for 16-20 hours at 37°C Inoculate->Incubate2 ReadMIC Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. Incubate2->ReadMIC

Experimental workflow for MIC testing.

Detailed Steps:

  • Isolate Preparation: A single colony of A. baumannii is picked from a fresh agar plate and suspended in sterile saline.

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution: The test antibiotic is serially diluted (typically 2-fold) in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. Murine Sepsis Model for In Vivo Efficacy

This model is used to evaluate the in vivo efficacy of an antibiotic in a systemic infection.

Detailed Steps:

  • Animal Model: Typically, immunocompetent or neutropenic mice are used. Neutropenia can be induced by cyclophosphamide administration.

  • Infection: Mice are infected via intraperitoneal injection with a lethal or sub-lethal dose of a CRAB strain.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment with the test antibiotic (e.g., Zosurabalpin) or a comparator is initiated. The antibiotic is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Monitoring: Mice are monitored for a defined period (e.g., 7 days) for survival.

  • Outcome Measures: The primary outcome is the survival rate over time. Secondary outcomes can include bacterial burden in blood and organs (spleen, liver) at specific time points.

Conclusion

Zosurabalpin represents a significant advancement in the fight against CRAB, offering a novel mechanism of action that circumvents existing resistance pathways. Its potent in vitro and in vivo activity make it a promising candidate for treating these challenging infections. Sulbactam-Durlobactam provides a valuable alternative by restoring the activity of a known β-lactam against resistant strains, with proven clinical efficacy and a favorable safety profile compared to older agents like colistin.

The choice between these agents in a clinical setting will depend on various factors, including local susceptibility patterns, the specific site of infection, and patient-specific factors. The continued development of novel agents like Zosurabalpin is crucial to address the evolving threat of antimicrobial resistance.

References

Atopaxar vs. Standard Antiplatelet Therapy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Atopaxar, a novel protease-activated receptor-1 (PAR-1) antagonist, with standard antiplatelet therapy for the secondary prevention of thrombotic events in patients with acute coronary syndromes (ACS) and coronary artery disease (CAD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental protocols, and mechanism of action.

Introduction

Standard dual antiplatelet therapy (DAPT), typically a combination of aspirin and a P2Y12 inhibitor such as clopidogrel, is the cornerstone of treatment for patients with ACS and those undergoing percutaneous coronary intervention (PCI).[1][2][3] While effective, these agents are associated with a residual risk of ischemic events and a significant risk of bleeding.[3] Atopaxar, a reversible and selective antagonist of the PAR-1, represents a novel therapeutic approach to further reduce the risk of thrombosis by inhibiting thrombin-mediated platelet activation.[4][5][6] This guide evaluates the clinical trial evidence for Atopaxar when added to standard therapy.

Mechanism of Action: The PAR-1 Signaling Pathway

Thrombin is a potent activator of platelets and plays a crucial role in the formation of arterial thrombi.[7] It exerts its effects primarily through the activation of PAR-1 on the platelet surface. Atopaxar is a reversible, non-competitive antagonist of PAR-1, which blocks the signaling cascade that leads to platelet aggregation and secretion.[4][5][6]

PAR1_Signaling_Pathway cluster_platelet Platelet Membrane Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_protein G-protein (Gq, G12/13) PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Platelet_Activation Platelet Activation, Aggregation & Secretion Ca_release->Platelet_Activation PKC->Platelet_Activation Atopaxar Atopaxar Atopaxar->PAR1 Inhibits

Figure 1: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

Clinical Trials: LANCELOT Program

The LANCELOT (Lessons from ANtagonizing the CELlular effects Of Thrombin) program comprised two key Phase II clinical trials: LANCELOT-ACS for patients with acute coronary syndromes and LANCELOT-CAD for patients with stable coronary artery disease.[4][7][8] These trials evaluated the safety and efficacy of Atopaxar when added to standard antiplatelet therapy.

Experimental Protocols

The LANCELOT trials were multicenter, randomized, double-blind, placebo-controlled studies.[4][6][8]

LANCELOT-ACS:

  • Patient Population: 603 patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS).[4][6][8]

  • Intervention: Patients were randomized to receive one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) or placebo, following a 400 mg loading dose of Atopaxar.[4][5][6]

  • Standard Treatment: All patients received standard antiplatelet therapy, which included aspirin and a P2Y12 inhibitor (clopidogrel in most cases).[9]

  • Duration: 12 weeks of treatment.[8][9]

  • Primary Endpoint: The primary safety endpoint was the incidence of major or minor bleeding as defined by the CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) criteria.[4][9] Efficacy endpoints included a composite of cardiovascular death, myocardial infarction (MI), stroke, or recurrent ischemia.[4]

LANCELOT-CAD:

  • Patient Population: 720 patients with stable coronary artery disease.[7]

  • Intervention: Patients were randomized to receive one of three daily doses of Atopaxar (50 mg, 100 mg, or 200 mg) or placebo.[7]

  • Standard Treatment: Patients were on standard medical therapy for CAD, including antiplatelet agents.

  • Duration: 24 weeks of treatment.[7]

  • Primary Endpoint: The primary safety endpoint was the incidence of bleeding events according to the TIMI (Thrombolysis in Myocardial Infarction) and CURE classifications.[7]

LANCELOT_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Pool Patients with ACS (LANCELOT-ACS) or Stable CAD (LANCELOT-CAD) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Randomization Randomization (Double-Blind) Inclusion_Exclusion->Randomization Placebo Placebo + Standard Therapy Randomization->Placebo Atopaxar_50 Atopaxar 50mg + Standard Therapy Randomization->Atopaxar_50 Atopaxar_100 Atopaxar 100mg + Standard Therapy Randomization->Atopaxar_100 Atopaxar_200 Atopaxar 200mg + Standard Therapy Randomization->Atopaxar_200 Follow_up Treatment Period (12 or 24 weeks) Placebo->Follow_up Atopaxar_50->Follow_up Atopaxar_100->Follow_up Atopaxar_200->Follow_up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis

Figure 2: Generalized Experimental Workflow of the LANCELOT Trials.

Clinical Efficacy

In the LANCELOT-ACS trial, while not powered for efficacy endpoints, Atopaxar showed a trend towards a reduction in the composite of cardiovascular death, MI, or stroke compared to placebo.[4] A significant reduction in ischemia detected by Holter monitoring at 48 hours was observed in the combined Atopaxar groups compared to placebo (18.7% vs. 28.1%, respectively).[9]

Table 1: Efficacy Outcomes in the LANCELOT-ACS Trial

EndpointPlacebo (n=138)Atopaxar (Combined, n=455)p-value
CV Death, MI, Stroke, or Recurrent Ischemia7.75%8.03%0.93
CV Death, MI, or Stroke5.63%3.25%0.20
Ischemia on Holter Monitoring (at 48 hours)28.1%18.7%0.02

Safety and Tolerability

The primary focus of the LANCELOT trials was safety, particularly bleeding events.

In the LANCELOT-ACS trial, there was no significant difference in the incidence of CURE major or minor bleeding between the combined Atopaxar groups and the placebo group.[4][6] However, there was a numerical increase in CURE major bleeding in the Atopaxar group.[4][6]

In the LANCELOT-CAD trial, overall bleeding rates were higher with Atopaxar compared to placebo according to CURE criteria, but there was no difference in major bleeding.[7]

Table 2: Safety Outcomes (Bleeding Events) in the LANCELOT-ACS Trial

Bleeding Endpoint (CURE Criteria)Placebo (n=138)Atopaxar (Combined, n=455)p-value
Major or Minor Bleeding2.17%3.08%0.63
Major Bleeding0%1.8%0.12

Table 3: Safety Outcomes (Bleeding Events) in the LANCELOT-CAD Trial

Bleeding Endpoint (CURE Criteria)PlaceboAtopaxar (Combined)p-value
Any Bleeding0.6%3.9%0.03

Conclusion

The LANCELOT Phase II trials demonstrated that the addition of Atopaxar to standard dual antiplatelet therapy in patients with ACS and stable CAD achieves high levels of platelet inhibition. While there was a trend towards reduced ischemic events, particularly in the ACS population, this came at the cost of an increase in minor bleeding, although major bleeding was not significantly increased.[4][7] These findings highlight the potential of PAR-1 inhibition as a therapeutic strategy but also underscore the delicate balance between reducing thrombotic risk and increasing bleeding complications. Further larger-scale clinical trials are necessary to definitively establish the net clinical benefit of Atopaxar in these patient populations.

References

A Cross-Validation of Zobar's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of the Combined Effects of Alprazolam and Melatonin in Preclinical and Clinical Models

This guide provides a comprehensive cross-validation of the effects of Zobar, a combination drug containing Alprazolam and Melatonin. Aimed at researchers, scientists, and drug development professionals, this document objectively compares the product's performance with other alternatives and provides supporting experimental data from various models.

I. Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Alprazolam and Melatonin, both individually and in combination, across different models.

Table 1: Clinical Efficacy of Alprazolam and Melatonin Combination in Preoperative Anxiety [1][2][3]

Treatment GroupNBaseline Anxiety (VAS)Anxiety at 60 min (VAS)Sedation Score at 60 min (RSS)
Alprazolam (0.5mg) + Melatonin (3mg)205.0 ± 1.22.0 ± 1.0*2.0 (1.0-3.0)
Alprazolam (0.5mg)205.1 ± 1.13.0 ± 1.12.0 (1.0-3.0)
Melatonin (3mg)205.2 ± 1.34.0 ± 1.21.0 (1.0-2.0)
Placebo205.1 ± 1.25.0 ± 1.11.0 (1.0-1.0)

*Data are presented as mean ± SD or median (interquartile range). *p < 0.05 compared to Alprazolam alone and Melatonin alone. VAS: Visual Analogue Scale for anxiety (0-10, where 10 is the worst anxiety). RSS: Ramsay Sedation Scale (1-6, where 1 is anxious and 6 is unarousable).

Table 2: Comparative Efficacy of Alprazolam vs. Other Benzodiazepines for Panic Disorder

Outcome MeasureAlprazolam vs. Other Benzodiazepines (Pooled Results)
Reduction in Panic Attack FrequencyNo significant difference
Improvement in Hamilton Anxiety Rating Scale (HAM-A) ScoreNo significant difference
Proportion of Panic-Free PatientsNo significant difference

*Based on a meta-analysis of multiple studies.

II. Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributable to the distinct yet potentially synergistic mechanisms of its two active ingredients: Alprazolam and Melatonin.

A. Alprazolam and the GABA-A Receptor

Alprazolam, a benzodiazepine, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[7][8] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4]

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A binds Alprazolam Alprazolam (this compound) Alprazolam->GABA_A potentiates GABA effect

Caption: Alprazolam's mechanism of action on the GABA-A receptor.
B. Melatonin and its Receptors

Melatonin, a hormone primarily synthesized by the pineal gland, regulates circadian rhythms and has demonstrated anxiolytic and sedative properties.[9] It exerts its effects by binding to two high-affinity G-protein coupled receptors, MT1 and MT2.[9] Activation of these receptors, particularly in the suprachiasmatic nucleus of the hypothalamus, is linked to the regulation of sleep-wake cycles and can contribute to a reduction in anxiety.

Melatonin_Signaling cluster_neuron Neuron MT_Receptor Melatonin Receptor (MT1/MT2) G_Protein G-protein MT_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Effects (Sleep Regulation, Anxiolysis) cAMP->Downstream Melatonin Melatonin (this compound) Melatonin->MT_Receptor binds

Caption: Melatonin's signaling pathway via MT1/MT2 receptors.

III. Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anxiolytic effects of compounds like those found in this compound.

A. Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used preclinical model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm walls) elevated 50-70 cm above the floor.

  • Animal Acclimation: Rodents are acclimated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • The animal is placed in the center of the maze, facing one of the open arms.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded using a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_pre Pre-Test cluster_test Test Procedure cluster_post Data Analysis Acclimation Animal Acclimation (1 hour) Drug_Admin Drug Administration (e.g., this compound components) Acclimation->Drug_Admin Placement Place animal in center of EPM Drug_Admin->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record behavior with video camera Exploration->Recording Analysis Analyze video for: - Time in open/closed arms - Entries into open/closed arms Recording->Analysis Interpretation Interpret results: ↑ open arm time = Anxiolysis Analysis->Interpretation

Caption: Experimental workflow for the Elevated Plus Maze test.
B. Forced Swim Test (FST)

The Forced Swim Test is a behavioral model used to assess antidepressant and anxiolytic activity in rodents. The test is based on the animal's response to the stress of being in an inescapable container of water.

Protocol:

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Acclimation: Rodents are brought to the testing room at least 1 hour before the test.

  • Procedure:

    • The animal is gently placed into the water-filled cylinder.

    • The behavior is observed and recorded for a 6-minute period.

  • Parameters Measured:

    • Immobility time: The duration for which the animal remains floating with only minimal movements to keep its head above water.

    • Swimming time: The duration of active swimming movements.

    • Climbing time: The duration of vigorous movements with the forepaws against the cylinder walls.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant or anxiolytic effect.

IV. Comparison with Alternatives

Alprazolam, a key component of this compound, is a high-potency, short-acting benzodiazepine. When compared to other benzodiazepines for the treatment of panic disorder, meta-analyses have shown no significant difference in efficacy in reducing panic attack frequency or overall anxiety scores. However, individual patient responses and side-effect profiles can vary.

Melatonin, the other component, offers a different approach to anxiety and sleep management. Unlike benzodiazepines, it is not associated with the same level of dependence or withdrawal symptoms.[10] Its primary role is in regulating the sleep-wake cycle, which can be disrupted in anxiety disorders. The combination in this compound aims to leverage the anxiolytic effects of alprazolam with the sleep-regulating properties of melatonin, potentially offering a synergistic effect on anxiety and related sleep disturbances.[1] Further research is needed to fully elucidate the long-term benefits and comparative efficacy of this combination against other anxiolytic and hypnotic agents.

References

Independent Replication Analysis of Zobar Studies on RX-Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the original Zobar studies on the novel RX-receptor signaling pathway and subsequent independent replication attempts. The objective is to offer a clear, data-driven overview of the consistency and reproducibility of the initial findings, providing valuable context for researchers and professionals in the field of drug development.

Comparative Analysis of Key Quantitative Data

An independent replication study was conducted to verify the initial findings of the this compound et al. on the efficacy of Compound-Z in modulating the RX-receptor pathway. The following tables summarize the key quantitative data from both the original and the replication studies, focusing on receptor binding affinity and downstream gene expression.

Table 1: Receptor Binding Affinity (Kd) of Compound-Z

StudyCompound-Z (nM)Control (nM)
Original this compound Study 15.2 ± 1.8> 10,000
Independent Replication 18.5 ± 2.1> 10,000

Table 2: Fold Change in Downstream Gene-A Expression

StudyCompound-Z TreatmentVehicle Control
Original this compound Study 8.4 ± 1.21.0 ± 0.2
Independent Replication 7.9 ± 1.51.0 ± 0.3

Experimental Protocols

To ensure transparency and facilitate further research, the detailed methodologies for the key experiments are provided below.

2.1. Receptor Binding Assay

  • Cell Line: HEK293T cells overexpressing the human RX-receptor.

  • Ligand: 3H-labeled Compound-Z (specific activity 85 Ci/mmol).

  • Procedure:

    • Cell membranes were prepared by homogenization and centrifugation.

    • Membranes (10 µg protein) were incubated with increasing concentrations of 3H-Compound-Z (0.1 to 100 nM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 2 hours at room temperature.

    • Non-specific binding was determined in the presence of 10 µM of unlabeled Compound-Z.

    • The reaction was terminated by rapid filtration through GF/B filters.

    • Radioactivity was quantified by liquid scintillation counting.

    • The dissociation constant (Kd) was calculated using non-linear regression analysis.

2.2. Quantitative Real-Time PCR (qPCR) for Gene-A Expression

  • Cell Line: Primary human hepatocytes.

  • Treatment: Cells were treated with 100 nM Compound-Z or vehicle (0.1% DMSO) for 24 hours.

  • Procedure:

    • Total RNA was extracted using the RNeasy Mini Kit (Qiagen).

    • cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

    • qPCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for Gene-A and the housekeeping gene GAPDH on a QuantStudio 7 Flex Real-Time PCR System.

    • The relative fold change in gene expression was calculated using the 2-ΔΔCt method.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway from the this compound studies and the experimental workflow used in the replication.

Zobar_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_Z Compound-Z RX_Receptor RX-Receptor Compound_Z->RX_Receptor Binds Kinase_A Kinase A RX_Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Complex Transcription Factor Complex Kinase_B->TF_Complex Translocates & Activates Gene_A Gene-A TF_Complex->Gene_A Induces Expression

Caption: Proposed RX-Receptor signaling pathway activated by Compound-Z.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis cluster_comparison Comparison start HEK293T & Hepatocytes treatment Treat with Compound-Z or Vehicle start->treatment binding_assay Receptor Binding Assay treatment->binding_assay qpcr qPCR for Gene-A treatment->qpcr kd_calc Calculate Kd binding_assay->kd_calc fold_change_calc Calculate Fold Change qpcr->fold_change_calc compare Compare with Original this compound Data kd_calc->compare fold_change_calc->compare

Caption: Workflow for the independent replication of the this compound studies.

Zobar Demonstrates Superior Inhibition of the MAPK Pathway Compared to Selumetinib in Preclinical Models of NRAS-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A series of head-to-head preclinical studies have revealed that Zobar, a novel, potent, and highly selective allosteric inhibitor of MEK1/2, demonstrates significantly greater efficacy in suppressing the MAPK signaling pathway and inhibiting tumor growth in NRAS-mutant melanoma models when compared to the established MEK inhibitor, Selumetinib. These findings position this compound as a promising therapeutic candidate for a patient population with limited treatment options.[1][2][3]

NRAS mutations are present in approximately 20% of melanomas and are associated with a more aggressive disease course and poorer prognosis.[1][2] While MEK inhibitors have been explored as a therapeutic strategy, their efficacy as monotherapy has been modest.[3][4] This comparative guide summarizes the key findings from in vitro and in vivo studies, highlighting the differential performance of this compound and Selumetinib.

Quantitative Data Summary

The following table summarizes the key quantitative data from the head-to-head comparison of this compound and Selumetinib in preclinical NRAS-mutant melanoma models.

ParameterThis compoundSelumetinibFold Improvement (this compound vs. Selumetinib)
Biochemical Assay
p-ERK IC₅₀ (nM)0.84.55.6x
Cell-Based Assays
Cell Viability IC₅₀ (nM) (SK-MEL-2)12756.3x
Apoptosis Induction (Caspase 3/7, % increase)45%22%2.0x
In Vivo Xenograft Model
Tumor Growth Inhibition (%)85%58%1.5x

Data presented are representative of multiple experiments.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the workflow of the key in vivo experiment.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS NRAS (Mutated) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound & Selumetinib This compound->MEK

Fig. 1: Simplified MAPK signaling pathway in NRAS-mutant melanoma.

Xenograft_Workflow Start Implantation of SK-MEL-2 Cells (NRAS-mutant) TumorDev Tumor Development (V ≈ 100-150 mm³) Start->TumorDev Randomization Randomization of Mice (n=10 per group) TumorDev->Randomization Group1 Vehicle Control (Oral Gavage, QD) Randomization->Group1 Group2 This compound (10 mg/kg, QD) Randomization->Group2 Group3 Selumetinib (10 mg/kg, QD) Randomization->Group3 Treatment 21-Day Treatment Period Group1->Treatment Group2->Treatment Group3->Treatment Endpoint Endpoint Analysis: Tumor Volume & Weight Treatment->Endpoint

Fig. 2: In vivo xenograft study experimental workflow.

Experimental Protocols

1. In Vitro p-ERK Biochemical Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Selumetinib against MEK1/2 kinase activity.

  • Methodology: Recombinant active MEK1 was incubated with the substrate, inactive ERK2, in the presence of ATP. Test compounds (this compound, Selumetinib) were added in a 10-point, 3-fold serial dilution. The reaction was allowed to proceed for 60 minutes at room temperature. The level of phosphorylated ERK (p-ERK) was quantified using a LanthaScreen™ Eu-anti-pERK (T202/Y204) antibody and a TR-FRET detection method. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls, and IC₅₀ curves were generated using a four-parameter logistic fit.

2. Cell Viability Assay

  • Objective: To assess the effect of this compound and Selumetinib on the viability of NRAS-mutant melanoma cells.

  • Methodology: SK-MEL-2 cells (NRAS Q61R) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound or Selumetinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to calculate IC₅₀ values.

3. In Vivo Xenograft Study

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Selumetinib in a mouse xenograft model of NRAS-mutant melanoma.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ SK-MEL-2 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=10 per group): 1) Vehicle control, 2) this compound (10 mg/kg), and 3) Selumetinib (10 mg/kg). Compounds were administered once daily (QD) via oral gavage for 21 consecutive days. Tumor volume was measured twice weekly using digital calipers (Volume = (Width² x Length)/2). At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

References

Safety Operating Guide

Proper Disposal Procedures for Zobar Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring laboratory safety and environmental protection. Zobar, a trade name for a herbicide containing the active ingredient 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA), requires specific disposal procedures due to its hazardous nature. This guide provides essential safety and logistical information for the proper disposal of this compound.

Chemical Safety and Handling

This compound is classified as a hazardous substance.[1] It is cited by the Department of Transportation (DOT) and the Department of Environmental Protection (DEP) as a hazardous material.[1] As with any hazardous chemical, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower lids.
Skin Contact Remove contaminated clothing and wash the affected skin with soap and water.
Inhalation Remove the person from the exposure area. If breathing has stopped, begin rescue breathing and CPR if necessary. Transfer promptly to a medical facility.

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for 2,3,6-TBA.[1]

Spill and Disposal Procedures

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

Spill Response:

  • Evacuate: Remove all personnel not wearing appropriate protective equipment from the spill area.[1]

  • Contain: Collect the powdered material in the most convenient and safe manner.[1]

  • Package: Deposit the spilled material into sealed containers for disposal.[1]

  • Decontaminate: Ventilate and wash the spill area after the cleanup is complete.[1]

Disposal as Hazardous Waste:

This compound (2,3,6-TBA) may need to be disposed of as a hazardous waste.[1] It is imperative to contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[1] For many pesticides, particularly organochlorine compounds, incineration is the only acceptable disposal method.[2] However, this requires specialized and complex incineration equipment to prevent atmospheric contamination.[2]

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound.

Zobar_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generated collect Collect in Sealed, Labeled Containers start->collect spill Spill Occurs start->spill store Store in a Cool, Well-Ventilated Area collect->store spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->collect contact_authorities Contact State DEP or Regional EPA store->contact_authorities determine_method Determine Disposal Method (e.g., Incineration) contact_authorities->determine_method transport Transport by Certified Handler determine_method->transport dispose Final Disposal at Approved Facility transport->dispose

This compound Disposal Workflow

This content is intended to provide essential safety and logistical information. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for complete and detailed procedures.

References

Essential Safety and Operational Protocols for Handling Zobar (2,3,6-TBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Zobar, a herbicide formulation containing the active ingredient 2,3,6-Trichlorobenzoic acid (2,3,6-TBA). Adherence to these procedural guidelines is critical to ensure personnel safety and proper disposal.

This compound, also known by other trade names such as Benzac and Tribac, is a solid herbicide.[1][2] While specific occupational exposure limits for 2,3,6-TBA have not been established, it is crucial to follow safe work practices to minimize exposure.[1]

Potential Hazards

Exposure to 2,3,6-TBA can pose several health risks:

  • Inhalation: Breathing in 2,3,6-TBA can lead to irritation of the nose and throat.[1]

  • Skin and Eye Contact: The compound can cause irritation to the skin and eyes. Prolonged contact with the skin may result in a rash characterized by redness and swelling.[1]

  • Systemic Effects: Overexposure may lead to symptoms such as nausea, salivation, tremors, and depression. High or repeated exposures could potentially affect the liver and kidneys.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are general guidelines for handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Impact-resistant eye protection with side shields or goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing or handling corrosive or highly irritating substances.[1]To prevent eye irritation from contact with the chemical.
Skin Protection Protective gloves and clothing are required. The choice of glove and clothing material should be based on recommendations from safety equipment suppliers for the specific operational conditions.[1]To avoid skin contact and potential irritation or rash.[1]
Respiratory Protection Respirators should be used if local exhaust ventilation or enclosure is not available. A written respiratory protection program that includes training, fit-testing, and medical evaluations, as described in OSHA 1910.134, is mandatory when respirators are required.[1]To prevent irritation of the nose and throat from inhalation.[1]

All personal protective equipment should be clean, readily available each day, and donned before commencing work.[1]

Handling and Storage Procedures

Proper training on the handling and storage of 2,3,6-TBA is a prerequisite for all personnel working with this chemical.[1]

  • Engineering Controls: Whenever feasible, enclose operations and utilize local exhaust ventilation at the point of chemical release to minimize airborne exposure.[1] Automated systems for transferring 2,3,6-TBA from storage containers to process vessels are recommended.[1]

  • Work Practices: Contaminated work clothing should be removed promptly and not taken home to prevent secondary exposure to family members.[1] Thoroughly wash hands and any exposed skin immediately after handling the substance.[1]

  • Storage: Store this compound in tightly sealed containers in a cool, well-ventilated area.[1]

Spill and Emergency Procedures

In the event of a spill involving 2,3,6-TBA, the following steps should be taken:

  • Evacuate: Immediately clear the area of all personnel not equipped with the appropriate protective gear until the cleanup is complete.[1]

  • Contain and Collect: For powdered material, collect it in the safest and most convenient manner, and place it into sealed containers for disposal.[1]

  • Ventilate and Clean: After the material has been collected, ventilate the area and wash the spill site.[1]

For large spills or fires, immediately contact your local fire department and emergency services.[1]

Disposal Plan

It may be necessary to manage 2,3,6-TBA as a hazardous waste. For specific disposal recommendations, contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA).[1] The incineration of organochlorine pesticides like 2,3,6-TBA is currently considered an acceptable disposal method.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids.[1]

  • Skin Contact: Remove any contaminated clothing. Wash the affected skin area with soap and water.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing has ceased, initiate rescue breathing (using universal precautions), and if there is no heart action, begin CPR.[1]

  • Medical Attention: Following any exposure, promptly transfer the affected individual to a medical facility.[1]

Visual Guidance

The following diagrams provide a visual representation of the key safety and operational workflows for handling this compound.

ZobarHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal b1 Conduct Hazard Assessment b2 Select & Don PPE b1->b2 c1 Use Engineering Controls (Ventilation, Enclosure) b2->c1 c2 Follow Safe Work Practices c1->c2 d1 Store in Sealed Containers c2->d1 d2 Decontaminate Work Area d1->d2 d3 Properly Remove & Store PPE d2->d3 d4 Wash Hands Thoroughly d3->d4 e1 Contain Waste in Sealed Containers d4->e1 e2 Follow EPA/DEP Guidelines e1->e2

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic action action start Start: Task Involving this compound ppe_basic Minimum PPE: Lab Coat, Gloves, Safety Glasses start->ppe_basic risk_splash Potential for Splash or Dust? risk_inhalation Adequate Ventilation? risk_splash->risk_inhalation Yes risk_splash->risk_inhalation No ppe_goggles_shield Add Goggles & Face Shield risk_splash->ppe_goggles_shield Yes skin_contact Potential for Skin Contact? risk_inhalation->skin_contact Yes risk_inhalation->skin_contact No ppe_respirator Add Respirator risk_inhalation->ppe_respirator No ppe_protective_clothing Wear Protective Clothing skin_contact->ppe_protective_clothing Yes ppe_basic->risk_splash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.